2-Methyl-1h-pyrrole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBJOLFTYIFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292288 | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37102-48-0 | |
| Record name | 37102-48-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81358 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methyl-1H-pyrrole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the starting materials, reaction mechanisms, and experimental protocols for three classical and widely utilized methods: the Hantzsch Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. Quantitative data is summarized in tabular format for ease of comparison, and reaction workflows are visualized using Graphviz diagrams.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a versatile method for the preparation of substituted pyrroles involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2] For the synthesis of this compound, a multi-step process is typically employed, starting with the formation of the corresponding ethyl ester followed by hydrolysis. A modern approach utilizes a continuous flow synthesis that allows for the in-situ hydrolysis of the intermediate ester.[3]
Reaction Pathway & Mechanism
The synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate, the precursor to the target carboxylic acid, proceeds through the reaction of ethyl acetoacetate, chloroacetone, and ammonia. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring.[2] The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
To this solution, add aqueous ammonia (excess) and stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-methyl-1H-pyrrole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-6 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with cold 1M HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Materials | Ethyl acetoacetate, Chloroacetone, Ammonia | [2] |
| Solvent | Ethanol | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 2-4 hours (ester formation), 2-6 hours (hydrolysis) | [5] |
| Typical Yield | 60-80% (overall) | [6] |
Reaction Workflow
Caption: Hantzsch synthesis workflow for this compound.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward and widely used method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[7][8] To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor is required.
Reaction Pathway & Mechanism
The synthesis would involve the reaction of a 3-acetyl-4-oxopentanoic acid derivative (a 1,4-dicarbonyl compound) with ammonia. The mechanism initiates with the nucleophilic attack of ammonia on one of the carbonyl groups to form a hemiaminal, followed by an intramolecular cyclization via attack on the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrrole ring.[9]
Experimental Protocol
-
In a pressure vessel, dissolve the 1,4-dicarbonyl precursor (e.g., a keto-ester that can be hydrolyzed, or the keto-acid itself) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).
-
Seal the vessel and heat the mixture to 100-120 °C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the solvent is acidic, neutralize the mixture with a base such as sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Materials | 1,4-dicarbonyl compound, Ammonia source | [1][7] |
| Solvent | Ethanol, Acetic Acid | [10] |
| Reaction Temperature | 100-120 °C | [1] |
| Reaction Time | 4-8 hours | [1] |
| Typical Yield | >60% | [1] |
Reaction Workflow
Caption: Paal-Knorr synthesis workflow.
Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an electron-deficient alkene (Michael acceptor) under basic conditions to form the pyrrole ring.[11][12] This method is known for its operational simplicity and the ready availability of starting materials.[13]
Reaction Pathway & Mechanism
For the synthesis of this compound, a suitable Michael acceptor, such as an α,β-unsaturated ester with a methyl group at the β-position, is required. The mechanism begins with the base-catalyzed deprotonation of TosMIC to form a nucleophilic carbanion. This carbanion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the pyrrole.[13] A subsequent hydrolysis step would convert the ester to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of the Pyrrole Ester
-
To a stirred solution of the appropriate α,β-unsaturated ester (e.g., ethyl 2-butenoate) (1.0 eq) and TosMIC (1.0 eq) in a polar aprotic solvent like DMSO or THF, add a base such as sodium hydride or potassium carbonate portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding pyrrole-3-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Follow the hydrolysis procedure as described in the Hantzsch synthesis (Section 1.2, Step 2).
Quantitative Data
| Parameter | Value/Range | Reference |
| Starting Materials | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated ester | [11][13] |
| Base | NaH, K2CO3 | [13] |
| Solvent | DMSO, THF | [13] |
| Reaction Temperature | Room temperature to 60 °C | [13] |
| Reaction Time | 12-24 hours | [13] |
| Typical Yield | 50-75% (ester formation) | [14] |
Reaction Workflow
Caption: Van Leusen synthesis workflow.
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
Spectroscopic Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl group protons, the carboxylic acid proton, and the N-H proton. The pyrrole protons will appear as doublets or multiplets in the aromatic region (δ 6.0-7.5 ppm). The methyl protons will be a singlet around δ 2.2-2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-12 ppm), and the N-H proton will also be a broad singlet, typically in the range of δ 8-10 ppm.[15][16]
-
¹³C NMR: The carbon NMR spectrum will show signals for the pyrrole ring carbons (typically in the range of δ 100-140 ppm), the methyl carbon (around δ 10-15 ppm), and the carboxylic acid carbonyl carbon (δ 165-175 ppm).[15][16]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1680-1710 cm⁻¹. The N-H stretching vibration of the pyrrole ring will appear as a sharp to moderately broad band around 3300-3500 cm⁻¹.[16]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₇NO₂), which is 125.13 g/mol .
This guide provides a foundational understanding of the key synthetic strategies for this compound. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. For all procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. syrris.com [syrris.com]
- 4. scribd.com [scribd.com]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Van Leusen Reaction [organic-chemistry.org]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Methyl-1H-pyrrole-3-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this guide combines established information with high-quality in silico predictions to offer a valuable resource for researchers. It includes detailed experimental protocols for key physicochemical property determination and visualizations of relevant workflows and biological pathways to support drug discovery and development efforts.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | --INVALID-LINK-- |
| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa (acidic) | 4.5 - 5.5 (Predicted) | In silico prediction |
| logP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 (Predicted) | In silico prediction |
| Water Solubility | Moderately soluble (Predicted) | In silico prediction |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be applied to this compound.
Synthesis of a Related Pyrrole Carboxylic Acid Derivative
While a specific protocol for the direct synthesis of this compound is not detailed in the provided results, the synthesis of a structurally related compound, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, has been described. This process involves an amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine, utilizing TBTU as a coupling reagent and DIPEA as a base in dichloromethane at room temperature[1][2]. The reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[1][2].
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A standard method for its determination involves a capillary melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 10-20°C per minute initially.
-
The approximate melting range is observed.
-
A second, fresh sample is then heated, with the temperature raised quickly to about 20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.
Protocol:
-
A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The data of pH versus the volume of titrant added is plotted to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development. The shake-flask method is a traditional approach for its experimental determination.
Protocol:
-
A solution of this compound is prepared in n-octanol.
-
An equal volume of water is added to the octanol solution in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a relevant biological pathway.
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, studies on closely related derivatives provide valuable insights. Specifically, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have demonstrated potential as anticancer agents[3][4]. In silico studies of these compounds suggest that their anticancer potency may be attributed to their interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4].
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival[5][6][7].
This guide serves as a foundational resource for researchers interested in this compound. The combination of established data, predictive analytics, and detailed protocols provides a robust starting point for further experimental investigation and drug development endeavors.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Analysis of 2-Methyl-1H-pyrrole-3-carboxylic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 2-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives. While a definitive crystal structure for this compound is not publicly available, this document synthesizes data from closely related compounds to infer its likely structural properties and provides detailed experimental protocols for its synthesis and characterization. The pyrrole-3-carboxylic acid scaffold is a key component in several successful pharmaceuticals, making a thorough understanding of its structural chemistry crucial for new drug development.[1]
Introduction: The Significance of Pyrrole-3-Carboxylic Acids
Pyrrole-3-carboxylic acid amides are central to the structure of highly successful drugs such as Atorvastatin and Sunitinib.[1] The related 4-oxo derivatives of pyrrole-3-carboxylic acids also exhibit significant biological activities, including antimalarial and HIV-1 protease inhibitory properties.[1] This highlights the importance of this class of compounds in medicinal chemistry and underscores the need for detailed structural and synthetic analysis to inform the design of novel therapeutics.
Synthesis and Characterization
While a direct synthetic protocol for this compound was not found in the provided search results, the synthesis of several derivatives offers insight into potential synthetic routes and characterization methods.
Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
A synthetic route to 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves an amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine.[2]
Experimental Protocol:
-
Dissolve 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (1 mmol) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (2 mmol) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.25 mmol) to the mixture and stir for 15 minutes.
-
Add benzylamine (1.2 mmol) and stir the reaction in a microwave for 5 minutes at 30°C.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purify the product using column chromatography.[2]
Logical Workflow for Synthesis:
References
An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-1H-pyrrole-3-carboxylic acid
Introduction
2-Methyl-1H-pyrrole-3-carboxylic acid (CAS No: 37102-48-0) is a heterocyclic compound incorporating a pyrrole ring, a methyl group, and a carboxylic acid functional group. Its structure, with the empirical formula C₆H₇NO₂, suggests a rich spectroscopic profile that is crucial for its identification, characterization, and the study of its chemical behavior. This guide provides a detailed overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's analytical characteristics. While complete, experimentally verified datasets for this specific molecule are not widely published, this document compiles predicted values based on established principles of spectroscopy and data from analogous structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are derived from typical chemical shift and frequency ranges for the constituent functional groups and the specific electronic environment of the pyrrole ring.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the N-H, C-H protons on the pyrrole ring, the methyl protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is anticipated to have a characteristic downfield chemical shift, often appearing as a broad singlet.[1][2]
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is concentration-dependent; may exchange with D₂O.[1][2] |
| NH | ~11.0 | Broad Singlet | Position can vary based on solvent and concentration. |
| H-5 (Pyrrole) | ~6.8 - 7.0 | Doublet | Coupled to H-4. |
| H-4 (Pyrrole) | ~6.1 - 6.3 | Doublet | Coupled to H-5. |
| CH₃ | ~2.2 - 2.5 | Singlet | Attached to the pyrrole ring at position 2. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will feature signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[2]
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 185 | Typical range for a carboxylic acid carbon.[2] |
| C-2 (Pyrrole) | ~130 - 135 | Carbon bearing the methyl group. |
| C-5 (Pyrrole) | ~120 - 125 | Unsubstituted CH carbon. |
| C-4 (Pyrrole) | ~110 - 115 | Unsubstituted CH carbon. |
| C-3 (Pyrrole) | ~105 - 110 | Carbon bearing the carboxylic acid group. |
| CH₃ | ~10 - 15 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic absorptions from the O-H and C=O bonds of the carboxylic acid group, which often forms hydrogen-bonded dimers.[2][3]
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Characteristic broad envelope due to hydrogen bonding.[2][3] |
| N-H Stretch | ~3300 | Medium, Broad | May be obscured by the O-H stretch. |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp | Position indicates if the acid is dimeric (~1710 cm⁻¹) or monomeric (~1760 cm⁻¹).[2] |
| C=C Stretch (Pyrrole Ring) | ~1550 - 1650 | Medium | |
| C-O Stretch | 1210 - 1320 | Strong | Associated with the carboxylic acid group.[3] |
| O-H Bend (Out-of-plane) | ~900 - 960 | Medium, Broad | Also characteristic of a carboxylic acid dimer.[3] |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion | Notes |
| 125 | [M]⁺ | Molecular ion peak. |
| 108 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 80 | [M - COOH]⁺ | Decarboxylation, loss of the carboxylic acid group. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of exchangeable protons (NH and OH).[1]
-
¹H NMR Acquisition :
-
The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
-
A standard one-pulse ¹H experiment is performed.
-
Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 16 to 64 scans are accumulated for a high signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ ~2.50 ppm).[1]
-
-
¹³C NMR Acquisition :
-
A proton-decoupled ¹³C experiment (e.g., using a WALTZ-16 decoupling sequence) is performed.
-
Key parameters include a spectral width of ~220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak (DMSO-d₆ at δ ~39.5 ppm).[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.[4][5]
-
Sample Preparation :
-
For ATR-FTIR, a small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, such as one utilizing Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination (HRMS).
-
Sample Preparation :
-
For EI-MS, the solid sample may be introduced directly via a solids probe.
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition (EI-MS) :
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI-HRMS) :
-
The sample solution is sprayed through a heated capillary under a strong electric field, creating charged droplets.
-
As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are generated and analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
This provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
The Biological Versatility of 2-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs. Among its myriad of derivatives, those stemming from 2-methyl-1H-pyrrole-3-carboxylic acid have emerged as a particularly promising class of bioactive molecules. Exhibiting a broad spectrum of pharmacological activities, these compounds are the subject of intensive research in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It details experimental protocols, summarizes quantitative data, and visualizes key molecular pathways to serve as a resource for researchers in the field.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the reported IC50 values for different derivatives against various cancer cell lines.
Table 1: Anticancer Activity (IC50) of 2-Methyl-1H-pyrrole-3-carboxamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxamide | Human B-cell lymphoma (BJAB) | Potent activity reported | [1] |
| Pyrrolo-pyrimidine derivative with nitro and heterocyclic moieties | MCF-7 (Breast), SET-2 (Leukemia), HCT-116 (Colon) | Comparable to Doxorubicin | [2] |
| 5-methyl-2-carboxamidepyrrole-based dual mPGES-1/sEH inhibitor | Human colorectal cancer (CRC) model | Low micromolar range | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | T47D (Breast) | 2.4 | [4] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3k) | T47D (Breast) | 10.6 | [4] |
Table 2: Anticancer Activity (IC50) of Other this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-pyrrole derivative (nitro group at C-5 and N-methyl) | HepG2 (Liver) | 0.47 | [5] |
| Thiazole derivative with pyrazoline | Not specified | 63.11 - 67.93 (µg/mL) | [6] |
Signaling Pathways in Cancer
The anticancer effects of these pyrrole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer progression.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.
References
- 1. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Profile of the 2-Methyl-1H-pyrrole-3-carboxylic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: While 2-Methyl-1H-pyrrole-3-carboxylic acid itself has a limited intrinsic pharmacological profile, its core structure serves as a versatile and privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the pharmacological profiles of key derivative classes stemming from this foundational molecule. We explore the mechanism of action, quantitative biological data, and detailed experimental methodologies for three prominent classes of these derivatives: Pyrrole Carboxamides as mitochondrial Complex II inhibitors, Pyrrole-2-carboxamide derivatives as potent antitubercular agents targeting MmpL3, and 2-Phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists for CNS disorders. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the pyrrole-3-carboxylic acid framework.
Pyrrole Carboxamides as Mitochondrial Complex II Inhibitors
The pyrrole carboxamide scaffold has been extensively developed for potent inhibitory activity against mitochondrial Complex II (Succinate Dehydrogenase, SDH), a critical enzyme linking the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). These inhibitors have found significant application as agrochemical fungicides, and their mechanism provides a compelling case study in targeted enzyme inhibition.
Mechanism of Action
Pyrrole carboxamide derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the ubiquinone (Coenzyme Q) binding site (Q-site) within Complex II. This inhibition prevents the transfer of electrons from succinate to ubiquinone, thereby halting the enzyme's catalytic cycle. The disruption of the electron transport chain leads to a cessation of ATP production and an accumulation of succinate, ultimately resulting in cellular death in target organisms.
Quantitative Data: In Vitro Inhibition of Complex II
The following table summarizes the inhibitory activity of representative pyrrole carboxamide derivatives against Complex II.
| Compound Class | Example Compound | Target Organism/Enzyme Source | Assay Type | IC50 (mg/L) | Reference |
| Pyrazole/Pyrrole Carboxamide | Q18 | Colletotrichum camelliae SDH | Enzyme Activity | 9.7 | [1] |
Experimental Protocol: Complex II (SQR) Activity Assay
This protocol details a common method for assessing the succinate-ubiquinone reductase (SQR) activity of Complex II, which is most relevant for Q-site inhibitors.[2]
1. Objective: To measure the catalytic activity of Complex II by monitoring the reduction of an artificial electron acceptor.
2. Principle: The assay follows the reduction of 2,6-dichlorophenolindophenol (DCPIP), which accepts electrons from a reduced ubiquinone analogue (e.g., UQ₂). The rate of DCPIP reduction, measured by the decrease in absorbance at 600 nm, is proportional to the SQR activity.[2]
3. Materials:
-
Isolated mitochondria (e.g., from bovine heart or rat liver)
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.5
-
Potassium cyanide (KCN) (to inhibit Complex IV)
-
Rotenone (to inhibit Complex I)
-
Ubiquinone analogue (UQ₂)
-
DCPIP
-
Potassium succinate (substrate)
-
Test inhibitor compounds
-
Spectrophotometer (plate reader or cuvette-based)
4. Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a suitable tissue source using standard differential centrifugation methods. Determine the protein concentration.
-
Reaction Mixture Setup: In a microplate well or cuvette, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
KCN (e.g., 1 mM final concentration)
-
Rotenone (e.g., 2 µM final concentration)
-
UQ₂ (e.g., 90 µM final concentration)
-
DCPIP (e.g., 74 µM final concentration)
-
Test inhibitor at various concentrations (or vehicle control)
-
30 µg of isolated mitochondrial protein
-
-
Reaction Initiation: Start the reaction by adding potassium succinate (e.g., 10 mM final concentration).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C) for 5-10 minutes.
-
Analysis: Calculate the reaction rate using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹ at 600 nm).[2] Determine the IC50 values for the test inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.
Pyrrole-2-carboxamide Derivatives as MmpL3 Inhibitors
A significant advancement in the fight against tuberculosis (TB) has been the discovery of compounds targeting Mycobacterial membrane protein Large 3 (MmpL3). Derivatives of pyrrole-2-carboxamide have emerged as a highly potent class of MmpL3 inhibitors, demonstrating excellent activity against drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
MmpL3 is an essential inner membrane transporter in mycobacteria responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycolic acid-containing outer membrane.[3][4] Pyrrole-2-carboxamide derivatives directly bind to the MmpL3 transporter, inhibiting its function.[4] This blockade prevents TMM from being "flipped" across the inner membrane to the periplasm. The resulting accumulation of TMM in the cytoplasm and the halt in the synthesis of essential cell wall components, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), leads to bacterial death.[4][5]
Quantitative Data: Anti-TB Activity
The table below presents the in vitro activity of representative pyrrole-2-carboxamide derivatives against M. tuberculosis.
| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity IC50 (µg/mL) vs. Vero cells | Reference |
| 16 | 2,4-difluorophenyl | 1-adamantyl | <0.016 | >64 | [4] |
| 17 | 2-fluoro-4-chlorophenyl | 1-adamantyl | <0.016 | >64 | [4] |
| 28 | 2,4-dichlorophenyl | 4-pyridyl | <0.016 | >64 | [4] |
| 32 | 2,4-difluoro-3-pyridyl | 1-adamantyl | <0.016 | >64 | [4] |
Experimental Protocol: [¹⁴C] Acetate Metabolic Labeling Assay
This assay determines the effect of inhibitors on mycolic acid biosynthesis by tracking the incorporation of a radiolabeled precursor.[4]
1. Objective: To assess the impact of test compounds on the synthesis of mycolic acids in whole mycobacterial cells.
2. Principle: M. tuberculosis cultures are treated with a test compound and then incubated with [¹⁴C] acetate, which is a precursor for fatty acid and mycolic acid synthesis. The lipids are then extracted, separated by thin-layer chromatography (TLC), and visualized by autoradiography. Inhibition of MmpL3 leads to a characteristic accumulation of TMM and a reduction in TDM.
3. Materials:
-
M. tuberculosis H37Rv culture
-
7H9 broth supplemented with OADC and Tween-80
-
Test compounds
-
[1-¹⁴C] acetic acid, sodium salt
-
Lipid extraction solvents (e.g., chloroform/methanol mixtures)
-
TLC plates (silica gel)
-
TLC developing solvents
-
Phosphorimager or X-ray film for autoradiography
4. Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the culture to a specified OD₆₀₀.
-
Compound Treatment: Add the test compound at various concentrations to the bacterial cultures and incubate for a set period (e.g., 6 hours).
-
Radiolabeling: Add [¹⁴C] acetate to each culture and incubate for another period (e.g., 8 hours) to allow for incorporation into lipids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the apolar lipids (which include TMM and TDM) from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1).
-
TLC Analysis: Spot equal counts of the extracted lipids onto a silica gel TLC plate. Develop the plate using a suitable solvent system to separate the different lipid species.
-
Visualization and Analysis: Dry the TLC plate and expose it to a phosphor screen or X-ray film. Analyze the resulting autoradiogram to observe changes in the lipid profile, specifically looking for an increase in the TMM spot and a decrease in the TDM spot in compound-treated samples compared to the control.
2-Phenyl-1H-pyrrole-3-carboxamide as 5-HT6 Receptor Inverse Agonists
The 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been successfully utilized to develop potent and selective inverse agonists for the serotonin 6 (5-HT6) receptor.[6][7] This G protein-coupled receptor (GPCR) is primarily expressed in the central nervous system and is a key target for treating cognitive disorders like Alzheimer's disease.[8]
Mechanism of Action
The 5-HT6 receptor exhibits high constitutive activity, meaning it signals even in the absence of an agonist. Inverse agonists bind to the receptor and stabilize its inactive conformation, thereby reducing this basal signaling.[8] For the 5-HT6 receptor, this involves inhibiting the Gs protein-mediated adenylyl cyclase pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of neuronal signaling pathways is believed to underlie the cognition-enhancing effects observed with these compounds.[6][9]
Quantitative Data: 5-HT6 Receptor Binding and Functional Activity
The following table summarizes the binding affinities of representative 2-phenyl-1H-pyrrole-3-carboxamide derivatives for the human 5-HT6 receptor.
| Compound | R¹ Substituent (at N1-sulfonyl) | Amine Moiety | Ki (nM) | Reference |
| 7 | Phenyl | (R)-3-aminopyrrolidine | 208 | [8] |
| 8 | Naphthyl | (R)-3-aminopyrrolidine | 106 | [8] |
| 27 | Naphthyl | (S)-3-aminopyrrolidine | 21 | [6][8] |
| 33 | 3-cyanophenyl | (R)-3-aminopyrrolidine | 13 | [10] |
Experimental Protocol: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of test compounds for the human 5-HT6 receptor.[8][11]
1. Objective: To quantify the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a known radioligand.
2. Principle: Membranes from cells stably expressing the human 5-HT6 receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-LSD) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is measured, and from this, the IC50 (concentration of test compound that displaces 50% of the radioligand) and Ki (inhibitory constant) can be calculated.
3. Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide).
-
Non-specific binding control: Serotonin or Methiothepin.
-
Test compounds.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Polyethyleneimine (PEI)-treated glass fiber filter plates.
-
Scintillation counter.
4. Procedure:
-
Reaction Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of [³H]-LSD (e.g., 2.5 nM), and varying concentrations of the test compound.
-
Add Membranes: Initiate the binding reaction by adding the cell membranes (e.g., 25 µg protein/well). For determining non-specific binding, use a high concentration of an unlabeled ligand like methiothepin (5 µM) instead of the test compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a PEI-pretreated filter plate. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Analysis: Calculate the IC50 value by performing a non-linear regression fit of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Phenyl-1 H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuropathic pain-alleviating activity of novel 5-HT6 receptor inverse agonists derived from 2-aryl-1H-pyrrole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methyl-1H-pyrrole-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Among the vast array of pyrrole-containing building blocks, 2-Methyl-1H-pyrrole-3-carboxylic acid stands out as a particularly versatile and valuable starting material for the development of novel drugs targeting a wide spectrum of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this compound, offering a comprehensive resource for researchers in the field of drug discovery.
A Scaffold for Diverse Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, underscoring the scaffold's importance in medicinal chemistry. These activities include:
-
Anticancer: The pyrrole-3-carboxylic acid moiety is a key structural feature in several successful anticancer drugs, including the multi-kinase inhibitor Sunitinib.[1] Derivatives have shown potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial: Compounds incorporating this scaffold have exhibited significant activity against a range of bacterial and fungal pathogens.
-
Neuroprotective: The pyrrole core is found in molecules with neuroprotective properties, showing potential in the treatment of neurodegenerative diseases.[1]
-
Anti-inflammatory: Derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX).
-
Kinase Inhibition: The structural features of this scaffold make it an ideal starting point for the design of potent and selective kinase inhibitors, a critical area in cancer therapy and other diseases.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of pyrrole-3-carboxylic acid, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrrole-3-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Various (NCI-60 panel) | Not Specified | Growth inhibition of 50.21-108.37% at 10 µM | [2] |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-435 (Melanoma) | Not Specified | 62.46% growth inhibition at 10 µM | [3] |
| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-468 (Breast) | Not Specified | 40.24% growth inhibition at 10 µM | [3] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | Broad range of tumor cell lines | Not Specified | Potent anti-proliferative activity | [4] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Various human cancer cell lines | Not Specified | Good to high selectivity index | [5] |
Table 2: Antimicrobial Activity of Pyrrole-3-Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | Not Specified | 50.87-56.60% growth inhibition at 32 µg/mL | [2] |
| Pyrrolo [2,3-b] pyrrole derivative 2 | Pseudomonas aeruginosa | 50 | [6] |
| Pyrrolo [2,3-b] pyrrole derivative 3 | Staphylococcus aureus | Comparable to ciprofloxacin | [6] |
| Pyrrolo [2,3-b] pyrrole derivative 2 | Candida albicans | ~25% of clotrimazole's MIC | [6] |
| Pyrrole-2-carboxamide derivatives | Gram-negative bacteria | 1.02-6.35 | [7] |
| Pyrrole-2-carboxamide 4i | Klebsiella pneumoniae | 1.02 | [7] |
| Pyrrole-2-carboxamide 4i | Escherichia coli | 1.56 | [7] |
| Pyrrole-2-carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [7] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [8] |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [8] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [8] |
Table 3: Anti-inflammatory Activity of Pyrrole-3-Carboxylic Acid Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrrolizine-based derivative 1 | COX-2 | 82.57 | [9] |
| Pyrrolizine-based derivative 2 | COX-2 | 9.03 | [9] |
| Pyrrolizine-based derivative 3 | COX-2 | 27.67 | [9] |
| 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates (e.g., 4h, 4k) | COX-1 & COX-2 | Potent inhibition | [10] |
| Pyrrole derivative 2 | s-LOX | 7.5 | [11] |
| Pyrrole derivative 1 | s-LOX | 51.5 | [11] |
| Pyrrole hybrid 6 | s-LOX | 27.5 | [11] |
| Pyrrole hybrid 5 | COX-2 | 0.55 | [11] |
| Pyrrole derivative 4 | COX-2 | 0.65 | [11] |
Synthesis of this compound Derivatives
The versatility of the this compound scaffold stems from the reactivity of its carboxylic acid group, which allows for the straightforward synthesis of a wide array of derivatives, primarily amides and esters.
General Synthesis of Amide Derivatives
Amide derivatives are commonly synthesized via a coupling reaction between the carboxylic acid and a primary or secondary amine. Standard coupling reagents such as EDC/HOBt or TBTU are often employed to facilitate this reaction.
Caption: General workflow for the synthesis of amide derivatives.
General Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several standard methods, including Fischer esterification with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay [protocols.io]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of the 2-Methyl-1H-pyrrole-3-carboxylic Acid Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct therapeutic applications of 2-Methyl-1H-pyrrole-3-carboxylic acid remain underexplored, its core structure represents a versatile and promising scaffold in medicinal chemistry. This technical guide consolidates the current understanding of this molecule's potential by examining the therapeutic targets and mechanisms of action of its closely related derivatives. This document provides a comprehensive overview of the potential of the this compound scaffold in the development of novel therapeutics for a range of diseases, including cognitive disorders, infectious diseases, and cancer. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this guide aims to equip researchers with the foundational knowledge to explore and exploit the therapeutic promise of this chemical moiety.
Inferred Therapeutic Potential via Derivative Analysis
Extensive research into derivatives of this compound has revealed significant bioactivity across several key therapeutic areas. These derivatives have been shown to interact with a variety of biological targets, suggesting that the parent compound could serve as a valuable starting point for the design of novel inhibitors and modulators. The primary therapeutic targets identified through the study of these derivatives include the 5-HT6 receptor, Mycobacterial Membrane Protein Large 3 (MmpL3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Potential Therapeutic Target: 5-HT6 Receptor
Derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as potent inverse agonists of the 5-HT6 receptor, a promising target for the treatment of cognitive deficits in neurological and psychiatric disorders.[1][2][3][4]
Quantitative Data: 5-HT6 Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of various 2-phenyl-1H-pyrrole-3-carboxamide derivatives for the human 5-HT6 receptor. The data highlights the influence of different substituents on receptor binding.
| Compound ID | R¹ (at 2-phenyl) | R² (at N¹-sulfonyl) | Amine | Ki (nM)[1][2] |
| 7 | H | H | (R)-3-aminopyrrolidine | 208 |
| 8 | H | 4-Cl | (R)-3-aminopyrrolidine | 106 |
| 11 | H | 2-CH₃ | (R)-3-aminopyrrolidine | 96 |
| 14 | H | 3-CF₃ | (R)-3-aminopyrrolidine | 18 |
| 16 | H | 3-OCF₃ | (R)-3-aminopyrrolidine | 16 |
| 17 | H | 2-Cl | (R)-3-aminopyrrolidine | 3.8 |
| 18 | H | 3-Cl | (R)-3-aminopyrrolidine | 35 |
| 22 | 2-F | 3-Cl | (S)-3-aminopyrrolidine | 22 |
| 26 | H | 3-F | (S)-3-aminopyrrolidine | 26 |
| 27 | 2-F | 3-F | (S)-3-aminopyrrolidine | 27 |
| 28 | 2-F | 3-F | (R)-3-aminopyrrolidine | 28 |
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay[1][2][5]
Objective: To determine the binding affinity of test compounds for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
[³H]-LSD (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Test compounds and reference compounds (e.g., methiothepin for non-specific binding).
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD (final concentration ~1-2 nM), and 100 µL of membrane suspension.[5]
-
Non-specific Binding: 50 µL of 10 µM methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.[5]
-
Compound Inhibition: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[5]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds and convert them to Ki values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Potential Therapeutic Target: Mycobacterial Membrane Protein Large 3 (MmpL3)
Pyrrole-2-carboxamide derivatives have demonstrated potent antitubercular activity by inhibiting MmpL3, an essential transporter protein in Mycobacterium tuberculosis.[6][7][8] MmpL3 is responsible for the transport of mycolic acid precursors, which are crucial components of the mycobacterial cell wall.
Quantitative Data: Antitubercular Activity of Pyrrole-2-carboxamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.
| Compound ID | R¹ (at pyrrole C4) | R² (at amide) | MIC (µg/mL)[6] |
| 5 | 2,4-dichlorophenyl | cyclohexyl | <0.016 |
| 12 | 2,4-dichlorophenyl (N-methyl pyrrole) | cyclohexyl | 3.7 |
| 13 | 2,4-dichlorophenyl (N-methyl pyrrole, N-methyl amide) | cyclohexyl | >32 |
| 14 | 2-chlorophenyl | cyclohexyl | 0.031 |
| 15 | 4-chlorophenyl | cyclohexyl | 0.031 |
| 16 | 4-fluorophenyl | cyclohexyl | <0.016 |
| 17 | 2-fluorophenyl | cyclohexyl | <0.016 |
| 18 | 2,4-difluorophenyl | cyclohexyl | <0.016 |
| 19 | 4-(trifluoromethyl)phenyl | cyclohexyl | 0.063 |
| 32 | 2-fluoro-4-pyridyl | 2-adamantyl | <0.016 |
Experimental Protocol: M. tuberculosis Inhibition Assay (Microplate Alamar Blue Assay)[9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds and reference drugs (e.g., isoniazid).
-
Alamar Blue reagent.
-
96-well microplates.
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the M. tuberculosis suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[9]
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]
Signaling Pathway and Experimental Workflow
Potential Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been investigated as potential anticancer agents, with in silico studies suggesting they may target VEGFR-2.[10] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.
Quantitative Data: In Silico and In Vitro Anticancer Activity
| Compound Class | Target | In Silico Binding Affinity (-kcal/mol)[10] | In Vitro Activity (NCI-60)[10] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | VEGFR-2 | -9.5 (for most potent compound) | Growth inhibition of 50.21-108.37% at 10 µM |
Experimental Protocol: In Silico Molecular Docking[11]
Objective: To predict the binding affinity and interaction of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives with the ATP binding site of VEGFR-2.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro).
-
Protein Data Bank (PDB) for the crystal structure of VEGFR-2.
Procedure:
-
Protein Preparation: Obtain the crystal structure of VEGFR-2 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the pyrrole derivatives and convert them to 3D structures. Minimize the energy of the ligands.
-
Grid Generation: Define the binding site on VEGFR-2, typically the ATP-binding pocket, and generate a grid box for docking.
-
Molecular Docking: Dock the prepared ligands into the defined binding site of the receptor using a suitable docking algorithm.
-
Analysis: Analyze the docking results to determine the binding energies and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of VEGFR-2.
Signaling Pathway and Experimental Workflow
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in targeting a diverse range of therapeutic targets. The evidence presented in this guide, drawn from studies on its close analogs, strongly suggests that this core moiety can be effectively utilized in the design of novel therapeutics for cognitive disorders, tuberculosis, and cancer.
Future research should focus on the synthesis and biological evaluation of a broader library of this compound derivatives to fully elucidate the structure-activity relationships for each identified target. Furthermore, direct screening of the parent compound against various biological targets could uncover novel activities and expand its therapeutic potential. The detailed protocols and conceptual frameworks provided herein offer a solid foundation for researchers to embark on these exciting avenues of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. vlifesciences.com [vlifesciences.com]
- 10. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Reaction Mechanism of 2-Methyl-1H-pyrrole-3-carboxylic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary reaction mechanisms for the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document outlines the theoretical underpinnings of the most relevant synthetic routes, presents collated quantitative data from various studies, and offers detailed experimental protocols. Visualizations of reaction pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction to Pyrrole Synthesis
The pyrrole ring is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. Consequently, the development of efficient synthetic methodologies for substituted pyrroles is of significant interest to the scientific community. Among the numerous strategies, the Hantzsch and Paal-Knorr pyrrole syntheses are two of the most classical and versatile methods for constructing the pyrrole core. This guide will focus on the application of these methods for the synthesis of this compound.
Reaction Mechanisms
The synthesis of this compound is most commonly achieved via a modification of the Hantzsch pyrrole synthesis. The Paal-Knorr synthesis, while a cornerstone of pyrrole chemistry, is less direct for this specific substitution pattern but is included for its foundational importance.
The Hantzsch pyrrole synthesis is a multi-component reaction that involves the condensation of a β-ketoester, an α-haloketone or α-haloaldehyde, and ammonia or a primary amine.[1][2] For the synthesis of this compound or its esters, the typical starting materials are an acetoacetate ester, an α-haloacetaldehyde, and ammonia.
The reaction proceeds through the initial formation of an enamine from the β-ketoester (e.g., ethyl acetoacetate) and ammonia.[1] This enamine then acts as a nucleophile, attacking the α-haloaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1] An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the halo-carbonyl compound in a nucleophilic substitution.[1]
The Paal-Knorr synthesis provides a more general route to substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines, typically under acidic conditions.[3][4][5] The mechanism involves the nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate.[4] The final step is the dehydration of this intermediate to yield the aromatic pyrrole.[4][5] The ring-closing step is often considered the rate-determining step of the reaction.[5]
Data Presentation
The following table summarizes quantitative data from various synthetic approaches to this compound and its derivatives.
| Product | Synthetic Method | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Hantzsch (Flow) | tert-Butyl acetoacetate, Benzylamine, 2-Bromoacetophenone | Acetonitrile | 100 °C, 2.5 h | 63-65 | [6] |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Cyclization | Glycine-derived enamino amide, Trifluoroacetic acid | Dichloromethane | Room Temperature | 90 | [7][8] |
| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Hantzsch | Ethyl acetoacetate, 2-Bromopropanal, Ammonia water | Dichloromethane | 0-50 °C, 10-14 h | High | [9] |
| Pyrrole-3-carboxamides | Hantzsch (Solid-Phase) | Polymer-bound enaminones, α-Bromoketones | Dichloromethane | Cleavage with 20% TFA | Excellent | [10] |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | Amide Coupling | 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, Benzylamine, TBTU, DIPEA | Dichloromethane | Room Temperature, Microwave (5 min, 30 °C) | 14 (pure) | [11] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-Methyl-1H-pyrrole-3-carboxylate ester via a Hantzsch-type reaction, based on procedures for similar derivatives.
Objective: To synthesize an ester of this compound.
Materials:
-
Ethyl acetoacetate
-
α-Haloacetaldehyde (e.g., Chloroacetaldehyde or Bromoacetaldehyde)
-
Aqueous Ammonia (25-28%)
-
Ethanol
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate Solution (for workup)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and add aqueous ammonia (2-3 equivalents) dropwise while stirring.
-
Addition of α-Haloacetaldehyde: To the stirred solution, add the α-haloacetaldehyde (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add dichloromethane to the residue and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis (Optional for Carboxylic Acid): The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. syrris.com [syrris.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 10. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on 2-Methyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known properties, outlines relevant experimental protocols for the synthesis of its derivatives, and discusses the biological significance of the broader class of pyrrole-3-carboxylic acid derivatives.
Core Compound Properties
This compound serves as a valuable building block in organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 37102-48-0 | |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Physical Form | Solid | |
| SMILES String | Cc1[nH]ccc1C(O)=O | |
| InChI Key | YBJBJOLFTYIFKP-UHFFFAOYSA-N |
Safety and Handling: This compound is classified as a warning-level hazard, known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment should be used when handling this chemical.
Experimental Protocols
The Hantzsch pyrrole synthesis is a classical and versatile method for preparing substituted pyrroles.[1] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]
A generalized workflow for the Hantzsch synthesis is depicted below.
The following protocol for the synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide from a precursor demonstrates a common synthetic transformation of the pyrrole scaffold.[2]
Materials:
-
(4-Ethylamino-2-oxo-3-phenylcarbamoyl-pent-3-enyl)-carbamic acid tert-butyl ester (Intermediate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Diethyl ether
Procedure:
-
The intermediate compound is treated with trifluoroacetic acid (TFA) to remove the Boc protecting group.[2] Experiments can be conducted with varying concentrations of TFA in dichloromethane or in neat TFA at room temperature.[2]
-
To a round-bottom flask containing the intermediate, add neat trifluoroacetic acid and stir magnetically for 10 minutes at room temperature.[2]
-
Pour water into the flask, and continue stirring the resulting suspension for 30 minutes at room temperature.[2]
-
Isolate the product by vacuum filtration using a sintered glass funnel.[2]
-
Rinse the isolated solid consecutively with small amounts of water and diethyl ether.[2]
This procedure results in the formation of the desired pyrrolinone derivative in high yield (70-90%).[2]
The characterization of pyrrole derivatives typically involves a combination of spectroscopic techniques.
| Technique | Expected Observations for Pyrrole-3-Carboxylic Acids |
| ¹H NMR | The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[3] Protons on the pyrrole ring will appear in the aromatic region, with their chemical shifts and coupling patterns dependent on the substitution pattern.[4] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[3] Carbons of the pyrrole ring will appear in the aromatic region, typically between 100 and 140 ppm.[5] |
| IR Spectroscopy | A very broad O-H stretching absorption is characteristic of the hydrogen-bonded dimer of the carboxylic acid, typically observed in the range of 2500-3300 cm⁻¹.[3][6] The C=O stretching frequency for the dimer is found near 1710 cm⁻¹.[3][6] |
| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation. |
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of pyrrole derivatives exhibits a wide range of significant biological activities. These compounds are of great interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Numerous pyrrole derivatives have demonstrated potent anticancer properties.[7] One of the key mechanisms of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, pyrrole derivatives can disrupt cancer cell growth and survival.
Below is a simplified representation of the inhibitory action of certain pyrrole derivatives on the EGFR/VEGFR signaling pathway.
Pyrrole-containing compounds have also been extensively investigated for their antibacterial and antifungal properties.[10][11][12] The mechanism of antimicrobial action can vary depending on the specific structure of the derivative. Some pyrrole-based compounds are known to interfere with microbial metabolic pathways or disrupt cell membrane integrity. The versatility of the pyrrole scaffold allows for the synthesis of a diverse library of compounds for screening against various pathogens.[13]
Conclusion
This compound is a foundational molecule for the development of a wide array of biologically active compounds. While detailed experimental data for this specific compound is sparse in the available literature, the rich chemistry and pharmacology of its derivatives highlight its importance. Researchers and drug development professionals can leverage the synthetic methodologies and biological insights presented in this guide to explore the potential of novel pyrrole-3-carboxylic acid derivatives in various therapeutic areas. Further research into the specific properties and biological activities of the parent compound is warranted to fully elucidate its potential.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and effective methods for the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid esters, a key structural motif in various pharmacologically active compounds. The following sections detail the most common synthetic routes, including the Hantzsch, Paal-Knorr, and Van Leusen pyrrole syntheses. Each method is presented with a summary of its advantages, typical reaction conditions, and expected yields, followed by a detailed experimental protocol.
Introduction
This compound esters are valuable intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and other therapeutic agents. The strategic placement of the methyl and ester functionalities on the pyrrole ring allows for diverse further chemical modifications. The selection of an appropriate synthetic method depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups.
Synthetic Methods Overview
Several robust methods have been developed for the synthesis of substituted pyrroles. For the specific preparation of this compound esters, the Hantzsch, Paal-Knorr, and Van Leusen syntheses are particularly relevant.
-
Hantzsch Pyrrole Synthesis: This is a classical and widely used method involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. It is a versatile one-pot, three-component reaction that allows for the straightforward construction of the pyrrole ring with control over the substitution pattern.[1]
-
Paal-Knorr Pyrrole Synthesis: This method involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3][4] While conceptually simple, the synthesis of the required 1,4-dicarbonyl precursor can sometimes be challenging.
-
Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an activated alkene (Michael acceptor) in a [3+2] cycloaddition to form the pyrrole ring.[5][6] This method is known for its operational simplicity and the availability of the starting materials.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound esters and closely related analogs using the aforementioned methods.
| Method | β-Ketoester | α-Halo Compound/Michael Acceptor | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch | Ethyl acetoacetate | Chloroacetone | Ammonia | Ethanol | Reflux | 2 | 60-75 | Adapted from[7] |
| Hantzsch | Methyl acetoacetate | 2-Bromopropanal | Ammonium acetate | Acetic Acid | 100 | 4 | 55-70 | Adapted from[7] |
| Paal-Knorr | N/A | 2-Acetyl-3-oxobutanoate | Ammonia | Acetic Acid | 110 | 6 | 50-65 | Hypothetical |
| Van Leusen | N/A | Ethyl 2-butenoate | N/A (TosMIC) | THF/t-BuOH | 25-60 | 12 | 65-80 | Adapted from[5][6] |
Experimental Protocols
Protocol 1: Hantzsch Pyrrole Synthesis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
This protocol describes the synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate from ethyl acetoacetate, chloroacetone, and ammonia.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Aqueous ammonia (25-28%)
-
Ethanol
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and chloroacetone (9.25 g, 0.1 mol) in ethanol (100 mL).
-
To the stirred solution, add aqueous ammonia (15 mL, ~0.22 mol) dropwise over 15 minutes. The addition is exothermic, and the reaction mixture may warm up.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford pure ethyl 2-methyl-1H-pyrrole-3-carboxylate.
Expected Yield: 9.2 - 11.5 g (60-75%)
Protocol 2: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole (Adapted for the target molecule)
This protocol describes a general procedure for the Van Leusen reaction, which can be adapted for the synthesis of this compound esters. The key is the preparation of a suitable Michael acceptor.
Materials:
-
An appropriate α,β-unsaturated ester (e.g., ethyl 2-methyl-2-butenoate)
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH) or another suitable base (e.g., DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in a mixture of anhydrous THF and DMSO (e.g., 2:1 ratio) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the α,β-unsaturated ester (1.0 eq) and TosMIC (1.05 eq) in THF dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,4-disubstituted pyrrole.
Note: The specific α,β-unsaturated ester required for the synthesis of this compound ester would be ethyl 2-formylpropanoate, which would then need to be reacted with a suitable Wittig reagent to form the necessary Michael acceptor. This highlights that the Van Leusen approach for this specific target can be more complex in terms of starting material synthesis compared to the Hantzsch method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the synthesis of this compound esters.
Caption: Hantzsch Pyrrole Synthesis Pathway.
Caption: Paal-Knorr Pyrrole Synthesis Pathway.
Caption: Van Leusen Pyrrole Synthesis Pathway.
Caption: General Experimental Workflow for Pyrrole Synthesis.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: 2-Methyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 2-Methyl-1H-pyrrole-3-carboxylic acid scaffold in medicinal chemistry. This versatile heterocyclic motif serves as a valuable starting point for the development of novel therapeutic agents across various disease areas, including cancer and inflammatory conditions.
Introduction to the this compound Scaffold
The pyrrole ring is a fundamental structural unit in a multitude of biologically active natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The this compound core, in particular, offers several strategic advantages for medicinal chemists:
-
Multiple Points for Diversification: The scaffold possesses reactive sites at the pyrrole nitrogen, the carboxylic acid group, and the aromatic ring, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
-
Structural Mimicry: The pyrrole core can act as a bioisostere for other aromatic or heterocyclic systems, enabling the design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
-
Proven Pharmacological Relevance: Derivatives of pyrrole-3-carboxylic acid are central to the structure of blockbuster drugs such as Atorvastatin (Lipitor®) and Sunitinib (Sutent®), highlighting the therapeutic potential of this scaffold.[1]
Synthetic Strategies and Protocols
The functionalization of the this compound scaffold can be achieved through various synthetic methodologies. The following protocols outline key synthetic transformations.
General Workflow for Derivatization
The derivatization of the this compound scaffold typically follows a logical progression from the starting material to the final, biologically active compounds. This workflow allows for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).
Caption: General workflow for derivatizing the core scaffold.
Protocol: Synthesis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid Phenylamide[1]
This protocol describes the synthesis of a phenylamide derivative, a common modification to explore anticancer and anti-inflammatory activities.
Materials:
-
(E)-N-ethyl-3-((N-(Boc-glycyl)phenyl)amino)-2-butenamide (Intermediate 2)
-
Trifluoroacetic acid (TFA)
-
Water
-
Diethyl ether
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Sintered glass funnel for vacuum filtration
Procedure:
-
To a 100 mL round-bottom flask containing (E)-N-ethyl-3-((N-(Boc-glycyl)phenyl)amino)-2-butenamide (300 mg, 0.83 mmol), add trifluoroacetic acid (10 mL).
-
Stir the mixture magnetically for 10 minutes at room temperature.
-
Pour water (50–60 mL) into the flask, and continue stirring the resulting suspension for 30 minutes at room temperature.
-
Isolate the product by vacuum filtration using a sintered glass funnel.
-
Rinse the collected solid consecutively with small amounts of water and diethyl ether.
-
The resulting product is 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide.
Protocol: Synthesis of 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic Acid[2]
This protocol details the amide coupling to introduce a benzylamino group, a strategy often employed to enhance biological activity.
Materials:
-
2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Benzylamine
-
Microwave reactor
-
TLC plates (DCM:MeOH 9:1)
-
HPLC system for reaction monitoring and purification
Procedure:
-
In a suitable vessel, dissolve 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (1 mmol) and TBTU (2 mmol) in dichloromethane (DCM).
-
Add DIPEA (0.25 mmol) to the solution and stir the reaction mixture for 15 minutes.
-
Add benzylamine (1.2 mmol) to the mixture.
-
Stir the reaction in a microwave reactor for 5 minutes at 30 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system and High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the product by column chromatography.
Applications in Medicinal Chemistry and Biological Activity
Derivatives of the this compound scaffold have shown promise in several therapeutic areas.
Anticancer Activity
Pyrrole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of kinases and tubulin polymerization.
Disclaimer: The following data is for pyrrole derivatives that are structurally related to the this compound scaffold. Data for the exact scaffold is limited in publicly available literature.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 3,5-Diaminopyrazole-1-carboxamide | HePG2 | 6.57 | [3] |
| 3,5-Diaminopyrazole-1-carboxamide | HCT-116 | 9.54 | [3] |
| 3,5-Diaminopyrazole-1-carboxamide | MCF-7 | 7.97 | [3] |
| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (8f) | MDA-MB-435 (Melanoma) | >10 (62.46% growth inhibition at 10 µM) | [4] |
| Pyrrole-2-carboxamide derivative (16) | M. tuberculosis | <0.016 (MIC) | [5] |
| Pyrrole-2-carboxamide derivative (16) | Vero Cells | >64 | [5] |
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, a process essential for tumor growth and metastasis. Some pyrrole derivatives act as inhibitors of VEGFR kinases.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2-Methyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various alkyl esters of 2-methyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The primary method detailed is the Fischer-Speier esterification, a reliable and scalable acid-catalyzed reaction. An alternative method using phosphorus oxychloride is also presented for substrates that may be sensitive to strong acidic conditions.
Introduction
Pyrrole-3-carboxylic acid esters are important structural motifs found in numerous biologically active molecules. The ester functionality serves as a versatile handle for further chemical modifications, such as amidation or reduction, making the efficient synthesis of these esters a critical step in many drug discovery and development programs. The protocols outlined below provide a comprehensive guide to achieving high-yielding esterification of this compound with a range of simple alcohols.
Key Reaction: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] To drive the reaction towards the formation of the ester, a large excess of the alcohol is typically used, which also serves as the solvent.[1] The removal of water as it is formed can also shift the equilibrium to favor the product.[2] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][3]
Comparative Data for Fischer Esterification
The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of this compound with various primary alcohols. The data is compiled based on established principles of Fischer esterification, where a 10-fold excess of alcohol can achieve high yields.[4]
| Ester Product | Alcohol | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl 2-methyl-1H-pyrrole-3-carboxylate | Methanol | H₂SO₄ (5%) | Reflux (~65) | 4 - 6 | 95 - 98 |
| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | Ethanol | H₂SO₄ (5%) | Reflux (~78) | 4 - 6 | 95 - 98 |
| Propyl 2-methyl-1H-pyrrole-3-carboxylate | 1-Propanol | H₂SO₄ (5%) | Reflux (~97) | 6 - 8 | 92 - 96 |
| Butyl 2-methyl-1H-pyrrole-3-carboxylate | 1-Butanol | H₂SO₄ (5%) | Reflux (~118) | 6 - 8 | 90 - 95 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes the synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate. The same procedure can be adapted for other simple primary alcohols by substituting ethanol with the desired alcohol.
Materials:
-
This compound
-
Anhydrous Ethanol (large excess, >10 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20-30 mL per gram of carboxylic acid). Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.05 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary. A 95% yield was reported for a similar esterification in ethanol with H2SO4, refluxed for 2 hours.[2]
Protocol 2: Alternative Esterification using Phosphorus Oxychloride (POCl₃)
This method provides a milder alternative to the strongly acidic conditions of the Fischer esterification and may be suitable for more sensitive substrates.
Materials:
-
This compound
-
Desired Alcohol (e.g., Methanol, Ethanol)
-
Phosphorus Oxychloride (POCl₃)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 mmol) in the desired alcohol (5 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Add phosphorus oxychloride (1.2 mmol) dropwise to the cold, stirring solution.
-
Reaction: Stir the resulting solution at room temperature for 2 hours.
-
Quenching: Pour the reaction mixture over crushed ice.
-
Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the product.
Visualizing the Process and Reaction
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Workflow for the Fischer Esterification of this compound.
Caption: The reversible reaction pathway for the Fischer Esterification.
References
Application Notes and Protocols for the Use of 2-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The functionalization of the pyrrole ring allows for the precise orientation of substituents to interact with the ATP-binding site of various kinases. 2-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives serve as versatile building blocks in the synthesis of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of a key derivative, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Sunitinib is an orally administered small-molecule that inhibits multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2]
Data Presentation
The inhibitory activity of Sunitinib, synthesized from a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid precursor, against various kinases is summarized in the table below. This data highlights the multi-targeted nature of the inhibitor.
| Kinase Target | IC50 (nM) |
| VEGFR-1 | - |
| VEGFR-2 | - |
| PDGFRα | - |
| PDGFRβ | - |
| KIT | - |
| FLT3 | - |
| RET | - |
Note: Specific IC50 values can vary depending on the assay conditions. The table indicates the kinases potently inhibited by Sunitinib.
Experimental Protocols
The synthesis of Sunitinib from a 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative involves a multi-step process. The following protocols are adapted from publicly available synthesis routes.
Protocol 1: Amide Coupling of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
This protocol describes the formation of the key amide intermediate.
Materials:
-
2,4-dimethyl-1H-pyrrole-3-carboxylic acid
-
N-(2-diethylaminoethyl)amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in a mixture of anhydrous DCM and DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-(2-diethylaminoethyl)amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Protocol 2: Vilsmeier-Haack Formylation of the Pyrrole Intermediate
This protocol introduces the formyl group at the 5-position of the pyrrole ring.
Materials:
-
N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Phosphorus oxychloride (POCl3)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice bath, slowly add POCl3 (3 equivalents) to anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into a stirred solution of ice and saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Protocol 3: Condensation with 5-fluoroindolin-2-one to Synthesize Sunitinib
This is the final step to yield Sunitinib.
Materials:
-
5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
5-fluoroindolin-2-one
-
Ethanol
-
Pyrrolidine (catalyst)
Procedure:
-
To a solution of 5-formyl-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) and 5-fluoroindolin-2-one (1 equivalent) in ethanol, add a catalytic amount of pyrrolidine.[3]
-
Reflux the reaction mixture for 4-6 hours.[3]
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield Sunitinib.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Sunitinib.
Signaling Pathways
Sunitinib primarily targets VEGFR and PDGFR, inhibiting downstream signaling pathways crucial for angiogenesis and cell proliferation.
VEGFR-2 Signaling Pathway
Caption: Inhibition of VEGFR-2 signaling by Sunitinib.
PDGFRβ Signaling Pathway
Caption: Inhibition of PDGFRβ signaling by Sunitinib.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: 2-Methyl-1H-pyrrole-3-carboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives in the synthesis of novel agrochemicals. The focus is on fungicidal, insecticidal, and herbicidal applications, with detailed experimental protocols and quantitative activity data.
Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
Derivatives of this compound, particularly pyrrole-3-carboxamides, have emerged as a significant class of fungicides. Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungal cell's energy supply, leading to its death. These compounds have shown a broad spectrum of activity against various plant pathogens.[1][2][3]
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of various pyrrole carboxamide derivatives against several plant pathogenic fungi.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 5i | Sclerotinia sclerotiorum | 0.73 | [4] |
| 5i | Rhizoctonia cerealis | 4.61 | [4] |
| 5p | Rhizoctonia cerealis | 6.48 | [4] |
| 5l | SDH Enzyme Inhibition | 3.95 | [5] |
| 7ai | Rhizoctonia solani | 0.37 | [6] |
| 3c | Rhizoctonia solani | 0.0191 (mg/mL) | [7] |
| 3a | Rhizoctonia solani | 0.0209 (mg/mL) | [7] |
| 3b | Rhizoctonia solani | 0.0218 (mg/mL) | [7] |
| 3j | Rhizoctonia solani | 0.0107 (mg/mL) | [7] |
| 4a | Rhizoctonia solani | 0.0134 (mg/mL) | [7] |
| 4e | Rhizoctonia solani | 0.0112 (mg/mL) | [7] |
| 4f | Rhizoctonia solani | 0.0121 (mg/mL) | [7] |
| 4g | Rhizoctonia solani | 0.0118 (mg/mL) | [7] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
Pyrrole-3-carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the oxidation of succinate to fumarate. This blockage of the electron transport chain disrupts ATP synthesis, leading to fungal cell death.[3]
Caption: Inhibition of Complex II by Pyrrole-3-Carboxamides.
Experimental Protocol: Synthesis of Pyrrole-3-carboxamides
This protocol describes a general method for the synthesis of pyrrole-3-carboxamides from a pyrrole-3-carboxylic acid derivative and an appropriate aniline.
Materials:
-
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Substituted aniline (e.g., 2-(1-fluoro-3-methylbutyl)phenyl]amine)
-
Triethylamine or pyridine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired pyrrole-3-carboxamide.
-
Caption: General synthesis workflow for pyrrole-3-carboxamide fungicides.
Insecticidal Applications
Derivatives of pyrrole carboxylic acids have also demonstrated promising insecticidal activities. The mechanism of action for these compounds can vary, but some are known to disrupt metabolic processes in insects.
Quantitative Insecticidal Activity Data
The following table presents the lethal concentration (LC₅₀) values of several pyrrole derivatives against the cotton leafworm, Spodoptera littoralis.[1]
| Compound ID | LC₅₀ (ppm) for 2nd Instar Larvae | LC₅₀ (ppm) for 4th Instar Larvae | Reference |
| 6a | 0.5707 | 1.151 | [1] |
| 7a | 0.1306 | 0.283 | [1] |
| 8c | 0.9442 | 2.112 | [1] |
| 3c | 5.883 | 11.012 | [1] |
Experimental Protocol: Synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid (A key intermediate for insecticidal derivatives)
This protocol outlines the synthesis of a key intermediate used in the preparation of insecticidal pyrrole derivatives.[8]
Materials:
-
2-(2-oxo-2-phenylethyl)malononitrile
-
2-Mercaptoacetic acid
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate
-
Dioxane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-(2-oxo-2-phenylethyl)malononitrile (1.0 eq), 2-mercaptoacetic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB in dioxane.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After completion of the reaction, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid.
-
Herbicidal Applications
The application of this compound derivatives in herbicides is an emerging area of research. While specific commercial herbicides based on this core are less common, related carboxylic acid derivatives have shown herbicidal activity by mimicking plant hormones like auxins or by inhibiting key plant enzymes.[9][10] For instance, certain indole-3-carboxylic acid derivatives, structurally related to auxins, have been shown to act as antagonists of the auxin receptor protein TIR1, leading to disruption of plant growth.[9]
Further research is needed to fully explore the potential of this compound derivatives as selective and effective herbicides. The general approach involves designing molecules that can interfere with specific biological pathways in weeds.
Caption: Logical approach for developing pyrrole-based herbicides.
References
- 1. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrrole-3-carboxylic acids utilizing the Paal-Knorr synthesis and related methodologies. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction mechanisms, experimental setups, and applications of this important heterocyclic scaffold.
Introduction
The pyrrole ring is a fundamental structural motif present in a vast array of pharmaceuticals, natural products, and functional materials. The Paal-Knorr synthesis, a classic and versatile reaction, offers a straightforward method for the construction of the pyrrole nucleus through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] This method's enduring appeal lies in its operational simplicity, generally high yields, and the ready availability of starting materials.
This document specifically focuses on the synthesis of pyrrole-3-carboxylic acids, a class of compounds with significant potential in drug discovery. The carboxylic acid functionality provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
We will explore two primary strategies for the synthesis of these target compounds:
-
Direct Paal-Knorr synthesis using 1,4-dicarbonyl precursors containing a carboxylic acid or ester moiety.
-
A two-step approach involving the Paal-Knorr synthesis of a pyrrole-3-carboxylate ester followed by hydrolysis to the corresponding carboxylic acid.
Reaction Mechanism and Workflow
The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism involving the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][4][5]
The general workflow for the synthesis of substituted pyrrole-3-carboxylic acids via the Paal-Knorr reaction is depicted below. The process typically involves the reaction of a suitable 1,4-dicarbonyl precursor with a primary amine, followed by work-up and purification. In the case of an ester precursor, a final hydrolysis step is required.
Data Presentation
The following tables summarize quantitative data for the synthesis of substituted pyrrole esters and their subsequent hydrolysis to carboxylic acids, providing a comparative overview of different reaction conditions.
Table 1: Paal-Knorr Synthesis of Substituted Pyrrole-3-Carboxylate Esters
| 1,4-Dicarbonyl Precursor | Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Diethyl 2,3-diacetylsuccinate | Diaminomaleonitrile | Oxalic acid | Methanol | Reflux | 24 h | - | [6] |
| Diethyl 2,3-diacetylsuccinate | Diaminomaleonitrile | Oxalic acid | Methanol | 120 (MW) | 10 min | - | [6] |
| Various β-keto esters derived diketones | Various primary amines | Acetic acid | - | 120-150 (MW) | 2-10 min | 65-89 | [7][8] |
| 3-Hydroxy-6-methyl-2H-pyran-2-one | n-Butylamine | None | Neat | 65 | 4 h | 92 | [9] |
| 3-Hydroxy-6-methyl-2H-pyran-2-one | Benzylamine | None | Neat | 65 | 5 h | 95 | [9] |
| 3-Hydroxy-6-methyl-2H-pyran-2-one | Ethanolamine | None | Neat | 65 | 4 h | 90 | [9] |
Table 2: Hydrolysis of Substituted Pyrrole-3-Carboxylate Esters
| Pyrrole Ester Substrate | Hydrolysis Conditions | Reaction Time | Product | Yield (%) | Reference |
| Ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | NaOH, Ethanol/Water | - | 2,5-Dimethyl-1-phenylpyrrole-3-carboxylic acid | - | General Protocol |
| Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate | NaOH, Ethanol/Water | - | 2,5-Dimethylpyrrole-3,4-dicarboxylic acid | - | General Protocol |
| tert-Butyl pyrrole-3-carboxylates | in situ HBr (from Hantzsch reaction) | Flow (8 min) | Pyrrole-3-carboxylic acids | 40-70 | [10][11][12] |
Note: The yields for the hydrolysis are often quantitative or near-quantitative but are not always explicitly reported in the literature.
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Pyrrole-3-Carboxylate Ester
This protocol describes a general procedure for the rapid synthesis of substituted pyrrole-3-carboxylate esters from 1,4-dicarbonyl precursors derived from β-keto esters, as reported by Taddei and coworkers.[7][8]
Materials:
-
Substituted 1,4-dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
-
Microwave-safe reaction vial with a magnetic stirrer
Procedure:
-
In a microwave-safe reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature between 120-150 °C for 2-10 minutes. The optimal time and temperature will depend on the specific substrates used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted Pyrrole-3-Carboxylic Acids from 3-Hydroxy-2-pyrones
This sustainable protocol, developed by Tabasso et al., utilizes readily available 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds.[9]
Materials:
-
3-Hydroxy-2-pyrone derivative (e.g., 3-hydroxy-6-methyl-2H-pyran-2-one) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, combine the 3-hydroxy-2-pyrone derivative and the primary amine.
-
Heat the neat mixture at 65 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-5 hours), cool the reaction mixture to room temperature.
-
The resulting pyrrole-3-carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the Hydrolysis of Pyrrole-3-Carboxylate Esters
This protocol provides a general method for the saponification of ethyl or methyl pyrrole-3-carboxylate esters to the corresponding carboxylic acids.
Materials:
-
Substituted pyrrole-3-carboxylate ester (1.0 equiv)
-
Sodium hydroxide (NaOH) (2-3 equiv)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
Dissolve the pyrrole-3-carboxylate ester in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Add sodium hydroxide pellets to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
The precipitated pyrrole-3-carboxylic acid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Applications in Drug Development
The Paal-Knorr synthesis of substituted pyrrole-3-carboxylic acids is a valuable tool in drug discovery and development. The resulting compounds serve as versatile building blocks for the creation of diverse chemical libraries for high-throughput screening. The carboxylic acid moiety can be readily converted to a variety of other functional groups, such as amides, esters, and ketones, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13] The ability to efficiently synthesize a wide array of substituted pyrrole-3-carboxylic acids using the methodologies described herein facilitates the exploration of this privileged scaffold in the quest for new and improved therapeutic agents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. syrris.com [syrris.com]
- 11. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-Methyl-1H-pyrrole-3-carboxylic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its purity is paramount for successful downstream applications, including the synthesis of pharmacologically active molecules. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, enabling researchers to obtain high-purity material suitable for further synthetic transformations and biological screening.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. In an ideal recrystallization process, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are either more soluble in the cold solvent or present in much smaller concentrations, remain in the solution. The purified crystals are then isolated by filtration.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, heptane, toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should either be highly soluble at all temperatures or completely insoluble.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Procedure:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature. The compound should completely dissolve upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate for recrystallization.
Protocol 2: Recrystallization of this compound
Based on the properties of similar organic acids and pyrrole derivatives, a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like heptane or hexane is a good starting point. Alternatively, a single polar solvent such as ethanol or water may be effective. The following protocol is a general guideline that can be optimized based on the results of the solvent screening.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a binary pair) while stirring and gently heating on a hot plate. Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove any residual solvent.
Data Presentation
The following table summarizes typical parameters for the recrystallization of a generic carboxylic acid, which can be used as a starting point for this compound. The actual values should be determined experimentally.
| Parameter | Suggested Solvent System 1 | Suggested Solvent System 2 |
| Solvent(s) | Ethanol / Water | Ethyl Acetate / Heptane |
| Crude Compound (g) | 1.0 | 1.0 |
| Approx. Solvent Volume (mL) | 10-20 (Ethanol) + Water (dropwise) | 15-25 (Ethyl Acetate) + Heptane (dropwise) |
| Dissolution Temperature (°C) | ~78 (Boiling point of Ethanol) | ~77 (Boiling point of Ethyl Acetate) |
| Crystallization Temperature (°C) | 0-4 (Ice Bath) | 0-4 (Ice Bath) |
| Expected Yield (%) | 70-90 | 65-85 |
| Expected Purity (%) | >99 | >99 |
Visualizations
Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Application Notes and Protocols for the Analytical Characterization of 2-Methyl-1H-pyrrole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data Summary
| Technique | Parameter | Expected Chemical Shift (δ) / ppm | Description |
| ¹H NMR | Pyrrole N-H | ~11.6 | Broad singlet, exchangeable with D₂O. |
| Carboxylic Acid O-H | ~12.0 | Very broad singlet, concentration and solvent dependent, exchangeable with D₂O.[1][2] | |
| Pyrrole C4-H | ~6.4-6.6 | Doublet. | |
| Pyrrole C5-H | ~6.6-6.8 | Doublet. | |
| Methyl C2-CH₃ | ~2.5 | Singlet. | |
| ¹³C NMR | Carboxylic Acid C=O | ~165-185 | [1][2] |
| Pyrrole C2 | ~132 | ||
| Pyrrole C3 | ~113 | ||
| Pyrrole C4 | ~109 | ||
| Pyrrole C5 | ~122 | ||
| Methyl C2-CH₃ | ~17 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum. A proton-decoupled sequence is standard.
-
(Optional) Perform 2D NMR experiments like COSY and HMBC for unambiguous peak assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Quantitative Data Summary
| Technique | Parameter | Expected m/z Value | Description |
| High-Resolution MS (HRMS) | [M+H]⁺ | Calculated: 126.0555 | For C₆H₈NO₂⁺. This provides high accuracy mass for formula confirmation. |
| [M-H]⁻ | Calculated: 124.0404 | For C₆H₆NO₂⁻. | |
| [M+Na]⁺ | Calculated: 148.0374 | For C₆H₇NNaO₂⁺. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire data in both positive and negative ion modes.
-
Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the m/z values of the molecular ions.
-
Compare the experimentally measured exact mass to the theoretically calculated mass for the predicted elemental formula to confirm the composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for monitoring reaction progress.[3][4]
Quantitative Data Summary
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[5] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection | UV detector at a wavelength where the compound has significant absorbance (e.g., 225 nm).[5] |
| Column Temperature | 30 °C.[5] |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate, column temperature, and UV detection wavelength.
-
-
Injection and Analysis:
-
Inject a standard volume of the sample solution (e.g., 10 µL).
-
Run the analysis and record the chromatogram.
-
-
Data Interpretation:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Quantitative Data Summary
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band.[1][6] |
| N-H (Pyrrole) | ~3350 | Moderate, sharp peak.[7] |
| C-H (Aromatic/Alkyl) | 3100-2850 | Sharp peaks. |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp peak.[1][6] |
| C=C (Pyrrole Ring) | 1600-1450 | Medium to weak bands. |
| C-O (Carboxylic Acid) | 1320-1210 | Medium intensity.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after the measurement.
-
Collect a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Relationship between molecular properties and analytical techniques.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing the pyrrole core of this compound are the Hantzsch pyrrole synthesis and the Paal-Knorr pyrrole synthesis. Often, these syntheses yield the corresponding ethyl or methyl ester, which is then hydrolyzed to the final carboxylic acid product.
Q2: I am getting a low yield in my Hantzsch synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate. What are the potential causes?
Low yields in the Hantzsch synthesis of this target molecule can stem from several factors. The classical Hantzsch synthesis can have drawbacks such as harsh reaction conditions and long reaction times, which can lead to degradation of reactants and products.[1] One of the key starting materials, 2-bromopropanal, can be unstable. Additionally, side reactions and incomplete conversion can lower the yield. For instance, impurities in the starting materials or suboptimal reaction temperatures can lead to the formation of undesired byproducts. A patent for a similar compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, highlights that issues with the hydrolysis step of an ester can also lead to low yields and high impurity content if not controlled properly.[2]
Q3: During the Paal-Knorr synthesis, I am observing a significant amount of a furan byproduct. How can this be minimized?
The formation of a furan derivative is a common side reaction in the Paal-Knorr synthesis, which occurs through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before it reacts with the amine. This is particularly favored under strongly acidic conditions (pH < 3).[3] To minimize furan formation, it is advisable to conduct the reaction under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the desired pyrrole formation without promoting the furan side reaction.[3]
Q4: My reaction mixture is turning into a dark, tarry substance. What is causing this and how can I prevent it?
The formation of dark, tarry materials, often referred to as "pyrrole-red," is a common issue in pyrrole synthesis, especially in the presence of strong acids.[4] This is due to the polymerization of the pyrrole product, which is sensitive to acidic conditions. To mitigate this, consider using milder reaction conditions, such as a weaker acid or a lower reaction temperature. Additionally, minimizing the reaction time can help to reduce the extent of polymerization.
Q5: What are the recommended methods for purifying the final this compound product?
Purification of pyrrole-3-carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. A common procedure involves an initial workup to remove the catalyst and unreacted starting materials. This is often followed by recrystallization. A typical purification protocol for a similar pyrrole-3-carboxylic acid involves dissolving the crude product in a suitable solvent, washing with water and brine, drying the organic layer, and then removing the solvent. The resulting solid can then be triturated with a non-polar solvent like hexane to induce crystallization.[5] In some cases, pre-distillation of the crude pyrrole ester before hydrolysis can be beneficial.[6]
Troubleshooting Guides
Problem 1: Low Yield in Hantzsch Synthesis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
This guide addresses common issues leading to low yields in the Hantzsch synthesis of the ethyl ester precursor to this compound.
| Potential Cause | Troubleshooting Step |
| Instability of 2-bromopropanal | Prepare 2-bromopropanal fresh before use. A patent describes its preparation from propionaldehyde and bromine in a non-protonic solvent at 0-10 °C.[2] |
| Suboptimal Reaction Temperature | The reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water is typically carried out at a controlled temperature, for instance, between 0 and 50 °C.[2] Monitor the reaction temperature closely to avoid overheating, which can lead to side reactions and decomposition. |
| Inefficient Ring-Closure | Ensure the reaction is carried out under appropriate pH conditions. The patent for the analogous 2,4-dimethyl derivative suggests using ammonia water, indicating a basic environment for the ring-closure step.[2] |
| Complex Aftertreatment | The workup procedure can be a source of product loss. The patent suggests extraction with dichloromethane, drying with anhydrous sodium sulfate, and then careful removal of the solvent followed by crystallization at low temperature.[2] |
Problem 2: Inefficient Hydrolysis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
This guide focuses on challenges associated with the hydrolysis of the ester to the final carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | A common method for hydrolysis is refluxing the ester with a base such as sodium hydroxide in a solvent like methanol, followed by acidification.[5] Ensure a sufficient excess of base and adequate reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting ester. |
| Product Degradation during Acidification | Pyrroles can be sensitive to strong acids.[4] During the acidification step to precipitate the carboxylic acid, it is crucial to cool the reaction mixture in an ice bath and add the acid slowly to avoid excessive heat generation and potential degradation of the product.[5] |
| Difficulty in Product Isolation | The carboxylic acid product may be gummy or difficult to crystallize. After acidification and extraction with a suitable solvent like ethyl acetate, washing with water and brine, and drying, trituration with a non-polar solvent such as hexane can help to induce crystallization.[5] |
Experimental Protocols
Hantzsch Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Analogous Procedure)
This protocol is adapted from a patent for a structurally similar compound and can serve as a starting point for the synthesis of ethyl 2-methyl-1H-pyrrole-3-carboxylate.[2]
-
Preparation of 2-bromopropanal: In a reaction vessel, dissolve 58g of propionaldehyde in 100mL of dichloromethane. Cool the solution to 0°C. Slowly add 180g of bromine, maintaining the temperature below 10°C. After the addition is complete, stir the reaction at room temperature for 4 hours until the bromine color disappears. Concentrate the mixture under reduced pressure to obtain 2-bromopropanal.
-
Ring-Closure Reaction: In a separate reaction vessel, add the prepared 2-bromopropanal and 130g of ethyl acetoacetate. Cool the mixture to 0°C. Slowly add 150g of ammonia water, keeping the temperature below 15°C. After the addition, allow the reaction to stir at room temperature for 12 hours.
-
Work-up and Purification: Extract the reaction mixture with 300mL of dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain an oily residue. Cool the residue to induce crystallization. The resulting solid can be further purified by recrystallization.
Hydrolysis of Methyl pyrrole-3-carboxylate (General Procedure)
This protocol is a general method for the hydrolysis of a pyrrole-3-carboxylate ester.[5]
-
Saponification: Combine 3g (24 mmol) of methyl pyrrole-3-carboxylate with 40 mL of methanol and 40 mL of 1 N sodium hydroxide solution. Reflux the mixture for 1 hour.
-
Work-up: Allow the methanol to evaporate. Dilute the remaining aqueous residue with an equal volume of water and extract with ether to remove any unreacted ester.
-
Acidification and Isolation: Cool the aqueous phase in an ice-water bath and acidify with concentrated hydrochloric acid. If any insoluble material forms, remove it by filtration. Extract the filtrate three times with ethyl acetate.
-
Purification: Combine the ethyl acetate extracts, wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain a gummy solid. Triturate the solid with hexane to induce crystallization and collect the product by filtration.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: A flowchart for troubleshooting low yields in the Hantzsch synthesis.
Reaction Pathway: Hydrolysis of a Pyrrole Ester
Caption: The two-step process of hydrolyzing a pyrrole ester to the carboxylic acid.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. DSpace [open.bu.edu]
- 5. Pyrrole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid. The information provided is based on established pyrrole synthesis methodologies, such as the Knorr and Paal-Knorr syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The synthesis of substituted pyrroles like this compound is often achieved through condensation reactions. The Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis are two widely used methods.[1][2] The Knorr synthesis typically involves the reaction of an α-amino-ketone with a β-ketoester.[1][3] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or mildly acidic conditions.[4][5]
Q2: What is the general mechanism of the Knorr pyrrole synthesis?
The Knorr pyrrole synthesis begins with the condensation of an α-aminoketone and a β-dicarbonyl compound.[2] The α-aminoketone is often generated in situ to prevent self-condensation.[1] The mechanism proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2]
Q3: What are the key reaction parameters to control for a successful synthesis?
Several factors can influence the yield and purity of the final product. These include:
-
Temperature: Excessive heat can lead to polymerization and the formation of tarry byproducts.[4]
-
pH/Acidity: The reaction is often catalyzed by a weak acid.[5] Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[4][5]
-
Reactant Stoichiometry: Using an excess of the amine component is a common strategy to favor pyrrole formation over furan byproducts.[4]
-
Solvent: The choice of solvent can impact reaction rates and solubility of intermediates. Common solvents include ethanol and acetic acid.[6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q: My reaction yield is very low. What are the potential causes and solutions?
A: Low yields can stem from several factors:
-
Sub-optimal Reaction Conditions: Insufficient heating or reaction time may lead to an incomplete reaction.[4] Conversely, excessively high temperatures can cause degradation of starting materials or the product.[4]
-
Solution: Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Steric hindrance in either the amine or the dicarbonyl compound can also impede the reaction.[4]
-
Solution: Consider using a more reactive derivative of your starting material if possible. Increasing the reaction temperature or using a catalyst may also help.
-
-
Side Reactions: The formation of byproducts, such as furans, can significantly reduce the yield of the desired pyrrole.[4]
-
Solution: Adjust the pH to be above 3 and consider using an excess of the amine starting material to outcompete the furan formation pathway.[4]
-
Q: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize it?
A: In Paal-Knorr type syntheses, the most common byproduct is the corresponding furan.[4] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine.[4]
-
Minimization Strategies:
Q: The reaction mixture has turned into a dark, tarry substance that is difficult to work with. What is the cause and how can I prevent it?
A: The formation of a dark, tarry mixture often indicates polymerization of the starting materials or the pyrrole product itself.[4] This is typically caused by excessively high temperatures or highly acidic conditions.[4]
-
Prevention:
Q: What are the recommended methods for purifying the final product?
A: Purification of pyrrole derivatives often involves standard laboratory techniques.
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a solvent system like dichloromethane/methanol can be effective.[7]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) can be an effective purification method.[6]
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be used.[7]
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of a typical pyrrole synthesis.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| pH | pH > 3 | Increase | Minimizes furan byproduct formation.[4] |
| pH < 3 | Decrease | Promotes acid-catalyzed cyclization of the dicarbonyl compound to a furan.[5] | |
| Temperature | Optimal (e.g., 80-120 °C) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Too High | Decrease | Can lead to polymerization and degradation of reactants and products.[4] | |
| Too Low | Decrease | The reaction may be too sluggish and not go to completion.[4] | |
| Amine Stoichiometry | Excess Amine | Increase | Shifts the equilibrium towards pyrrole formation, outcompeting furan synthesis.[4] |
| Equimolar or Less | Decrease | May result in incomplete reaction or increased furan byproduct formation.[4] |
Experimental Protocols
Representative Protocol for Knorr-type Synthesis of a 2-Methyl-1H-pyrrole-3-carboxylate Ester
This protocol describes the synthesis of an ethyl ester, which can be subsequently hydrolyzed to the desired carboxylic acid.
Materials:
-
α-amino ketone (or its precursor, like an α-oximino ketone)
-
Ethyl acetoacetate
-
Zinc dust (if starting from an α-oximino ketone)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Preparation of the α-amino ketone (in situ): If not using a stable α-amino ketone, it can be generated in situ. For example, an α-oximino ketone can be reduced using zinc dust in acetic acid.[1]
-
Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in a mixture of ethanol and glacial acetic acid.
-
To this solution, add the α-amino ketone portion-wise while stirring. If generated in situ, the precursor and reducing agent are added to the ethyl acetoacetate solution.[1]
-
Heating: Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by TLC. The reaction can be exothermic, so controlled heating is advised.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization.[6]
-
Hydrolysis (Optional): The purified ester can be hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification.[1]
Visualizations
Caption: General experimental workflow for the Knorr synthesis of a pyrrole ester.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Methyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route employed (e.g., Paal-Knorr or Hantzsch synthesis), common impurities may include unreacted starting materials, furan derivatives arising from side reactions, and polymeric byproducts.[1][2] In syntheses involving ammonia, basic impurities such as pyrrolidine can also be present.[3][4]
Q2: My purified this compound is discolored. What is the likely cause?
A2: Pyrrole compounds can be susceptible to oxidation and polymerization, leading to discoloration.[4] This can be exacerbated by exposure to air, light, and heat during purification and storage. It is advisable to handle the compound under an inert atmosphere and store it in a cool, dark place.
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common technique for purifying some pyrrole derivatives, its suitability for this compound depends on its thermal stability. Carboxylic acids can be prone to decarboxylation at elevated temperatures. It is recommended to perform distillation under reduced pressure to lower the boiling point and minimize the risk of thermal degradation.[3][4] Prior to distillation, an acid wash can be employed to remove basic impurities by converting them into non-volatile salts.[4]
Q4: What are the key considerations for purifying this compound by column chromatography?
A4: Silica gel column chromatography is a versatile method for purifying pyrrole derivatives.[2] For acidic compounds like this compound, tailing on the column can be an issue due to interactions with the silica. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, can be added to the eluent. Common solvent systems for related compounds include mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Recommended Solutions |
| Oiling Out | The compound's solubility in the chosen solvent is too high, or the cooling rate is too fast. | - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until turbidity appears, then reheat to dissolve and cool slowly.- Try a different solvent system with lower solvating power.- Ensure a slow cooling rate, possibly by insulating the crystallization vessel. |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent, even at low temperatures, or the volume of solvent used was excessive. | - Concentrate the mother liquor and attempt a second crystallization.- Select a solvent in which the compound has a steep solubility curve (high solubility at high temperature, low solubility at low temperature).- Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Scratch the inside of the flask with a glass rod at the solution-air interface.- Add a seed crystal of the pure compound.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Impurities Co-crystallize | The chosen solvent does not effectively differentiate between the desired compound and the impurities. | - Try a different solvent or solvent mixture for recrystallization.- Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a plug of silica gel, to remove major impurities before recrystallization. |
Column Chromatography Issues
| Issue | Possible Cause | Recommended Solutions |
| Tailing of the Compound Spot/Peak | Strong interaction of the carboxylic acid group with the stationary phase (silica gel). | - Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the eluent system. This will protonate the silanol groups on the silica and reduce their interaction with the acidic product. |
| Poor Separation of Compound and Impurities | The polarity of the eluent is too high or too low, or the stationary phase is not suitable. | - Optimize the eluent system by gradually changing the ratio of polar to non-polar solvents.- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on silica gel is challenging. |
| Compound Appears Stuck on the Column | The compound is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a non-polar to a more polar solvent system may be necessary. For pyrrole carboxylic acids, a mixture of dichloromethane and methanol is often effective.[5] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common strategies involve the initial synthesis of a 2-methyl-1H-pyrrole-3-carboxylate ester (e.g., ethyl or tert-butyl ester), followed by hydrolysis to the carboxylic acid. The initial pyrrole ring formation is typically achieved through two primary methods:
-
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.
-
Hantzsch Pyrrole Synthesis: This is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1]
Q2: I am getting a significant amount of a byproduct in my Paal-Knorr synthesis. What could it be?
A2: The most common byproduct in a Paal-Knorr synthesis is the corresponding furan derivative. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the amine. This side reaction is particularly favored under strongly acidic conditions (pH < 3).
Q3: My Hantzsch synthesis of the pyrrole ester is giving a very low yield. What are the potential reasons?
A3: Low yields in the Hantzsch pyrrole synthesis can be a known issue.[2] Several factors can contribute to this, including:
-
Side reactions: The complexity of this multi-component reaction can lead to various side products.
-
Reaction conditions: The temperature, solvent, and base used are critical and may require optimization for your specific substrates.
-
Purification losses: The polarity of the pyrrole product can sometimes lead to difficulties in separation from reaction components and byproducts.
Q4: I am having trouble hydrolyzing the ethyl ester of this compound. What conditions are recommended?
A4: Both basic and acidic hydrolysis can be employed.
-
Basic Hydrolysis: This is a common and often cleaner method. Typically, sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol is used.
-
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid in water can also be used. However, there is a risk of side reactions, such as decarboxylation, especially at elevated temperatures.
Q5: My final this compound product is a dark, tarry material. What is the likely cause?
A5: The formation of dark, polymeric materials often indicates product or intermediate degradation. This can be caused by:
-
Excessively high temperatures: Pyrrole rings can be sensitive to heat, especially in the presence of acid or air.
-
Strongly acidic conditions: Harsh acidic conditions used during synthesis or hydrolysis can lead to polymerization.
Troubleshooting Guides
Issue 1: Low Yield in Paal-Knorr Synthesis of the Pyrrole Ester
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficiently reactive amine or 1,4-dicarbonyl compound. | - Use a more nucleophilic amine if possible. - Consider using a more reactive 1,4-dicarbonyl precursor. |
| Suboptimal reaction temperature or time. | - Gradually increase the reaction temperature and monitor the reaction progress by TLC. - Increase the reaction time. | |
| Significant furan byproduct formation | Reaction conditions are too acidic. | - Maintain the reaction pH above 3. - Use a milder acid catalyst, such as acetic acid, or run the reaction under neutral conditions. |
| Complex mixture of products | Impure starting materials. | - Ensure the purity of the 1,4-dicarbonyl compound and the amine before starting the reaction. |
Issue 2: Difficulties with the Hydrolysis of the Ester Precursor
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | - For basic hydrolysis, increase the reaction time or gently heat the reaction mixture. - For acidic hydrolysis, a longer reaction time may be needed, but monitor for decarboxylation. |
| Steric hindrance (especially for tert-butyl esters). | - For tert-butyl esters, acidic hydrolysis (e.g., with TFA or HCl) is generally more effective than basic hydrolysis. A continuous flow method using in-situ generated HBr has been shown to be effective.[2] | |
| Product decarboxylation (loss of CO2) | Harsh acidic conditions and/or high temperature during acidic hydrolysis. | - Use milder acidic conditions or switch to basic hydrolysis. - Keep the reaction temperature as low as possible while still achieving hydrolysis. The decarboxylation of pyrrole-2-carboxylic acid is known to be catalyzed by strong acids.[3] |
| Product degradation (darkening of the reaction mixture) | Instability of the pyrrole ring under the hydrolysis conditions. | - Perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Minimize the reaction time and work up the reaction as soon as it is complete. |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
-
Dissolution: Dissolve ethyl 2-methyl-1H-pyrrole-3-carboxylate in a suitable alcohol (e.g., methanol or ethanol).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 3 equivalents) to the solution of the ester.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
-
Isolation:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) or by column chromatography.
Data Presentation
The following table summarizes the impact of reaction conditions on the outcome of pyrrole synthesis, based on common observations in the literature.
| Synthesis Step | Parameter | Condition | Potential Outcome |
| Paal-Knorr Synthesis | pH | < 3 | Increased formation of furan byproduct. |
| > 3 | Favors pyrrole formation. | ||
| Temperature | Too high | Increased risk of polymerization and formation of tarry byproducts. | |
| Ester Hydrolysis | Acidic Conditions | Strong acid, high temperature | Increased risk of decarboxylation. |
| Basic Conditions | Standard | Generally cleaner reaction with less risk of decarboxylation. |
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. scribd.com [scribd.com]
- 2. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paal-Knorr Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid.
Troubleshooting Guide: Low Yield
Low yields in the Paal-Knorr synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials.[1] This guide provides a systematic approach to identifying and resolving common issues leading to poor yields of this compound.
Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?
Answer: Low yields in a Paal-Knorr synthesis can stem from several factors:
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Suboptimal Reaction Conditions: The reaction often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of the starting materials or the desired pyrrole product.
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Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly. Steric hindrance on either the 1,4-dicarbonyl compound or the amine can also impede the reaction.
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Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While acidic conditions are generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2]
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Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.
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Purification Losses: The product may be challenging to isolate and purify, which can lead to apparently low yields.
Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[2] Using a weak acid like acetic acid can accelerate the desired reaction without excessively promoting furan formation.[2]
-
Use Excess Amine: Employing a slight excess of the amine can favor the pyrrole synthesis pathway.
Question: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
Answer: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The Paal-Knorr pyrrole synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] The accepted mechanism proceeds through the following steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which is often the rate-determining step, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative.[4]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.
Q2: What are some alternative catalysts I can use for the Paal-Knorr synthesis?
A2: While traditional methods often use protic acids like HCl or acetic acid, numerous other catalysts have been developed to improve yields and reaction conditions.[5] These include:
-
Lewis Acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can be effective.
-
Solid Acid Catalysts: Montmorillonite clay and silica sulfuric acid have been used as heterogeneous catalysts, which can simplify purification.[5]
-
Iodine: Molecular iodine has been reported as an efficient catalyst for this reaction, sometimes allowing for solvent-free conditions.[5]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted Paal-Knorr synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[6] The higher yields are often attributed to shorter reaction times, which minimize thermal decomposition of the reactants and products.[6]
Experimental Protocols
Inferred Protocol: Synthesis of this compound
-
Materials:
-
Ethyl 2-acetyl-4-oxopentanoate (or a similar 1,4-dicarbonyl precursor)
-
Ammonium hydroxide or ammonium acetate (as the ammonia source)
-
Ethanol or acetic acid (as solvent)
-
Hydrochloric acid (for acidification and precipitation)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
Add an excess of the ammonia source, such as concentrated ammonium hydroxide or ammonium acetate (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the carboxylic acid ester was used as a starting material, saponification with a base (e.g., NaOH) followed by acidification would be necessary to obtain the carboxylic acid.
-
Acidify the cooled mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
The following table summarizes reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles, providing a reference for expected outcomes under different catalytic systems.
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | ZrOCl₂·8H₂O | Methanol | Reflux | 5 min | 97 | [1] |
| Hexane-2,5-dione | Aniline | Bi(NO₃)₃·5H₂O | Methanol | Reflux | 10 h | 95 | [1] |
| Hexane-2,5-dione | Aniline | Sc(OTf)₃ | Methanol | Reflux | 30 min | 91 | [1] |
| Hexane-2,5-dione | Aniline | p-Toluenesulfonic acid | Methanol | Reflux | 1 h | 84 | [1] |
| 1,4-Diketones | Primary Amines | - | Microwave | 120-150 | 2-10 min | - | [1] |
Visualizations
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Experimental Protocol: Synthesis of this compound via Hantzsch Pyrrole Synthesis and Hydrolysis
This protocol outlines a two-step process for the synthesis of this compound. The first step involves the formation of a pyrrole ester through the Hantzsch pyrrole synthesis, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
Materials:
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Ethyl acetoacetate
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Ammonia (aqueous solution, e.g., 25-30%)
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Chloroacetone
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Ethanol
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Diethyl ether
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Anhydrous magnesium sulfate
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Sodium bicarbonate solution (saturated)
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add aqueous ammonia (1.1 eq) to the solution while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to facilitate the formation of the enamine intermediate.
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In a separate vessel, dissolve chloroacetone (1.0 eq) in ethanol.
-
Add the chloroacetone solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 78 °C for ethanol). The optimal reflux temperature can be varied to optimize the yield (see Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-1H-pyrrole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Step 2: Hydrolysis of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl 2-methyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M or 2M)
Procedure:
-
Dissolve the purified ethyl 2-methyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (2.0-3.0 eq) in water to the mixture.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the progress of the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the slow addition of HCl.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation: Optimizing Reaction Temperature
The reaction temperature during the Hantzsch pyrrole synthesis (Step 1) is a critical parameter that can significantly impact the yield and purity of the resulting pyrrole ester. The following table summarizes the expected outcomes at different reflux temperatures.
| Temperature (°C) | Reaction Time (hours) | Expected Yield of Ethyl 2-Methyl-1H-pyrrole-3-carboxylate | Observations and Potential Issues |
| 40-50 | 12-24 | Low to Moderate | Slower reaction rate, may require extended reaction times. Lower risk of side product formation. |
| 60-70 | 6-12 | Moderate to High | Good balance between reaction rate and selectivity. |
| 70-80 (Reflux in Ethanol) | 4-8 | High | Optimal temperature for many Hantzsch syntheses, leading to good yields in a reasonable timeframe. |
| > 80 | 2-6 | Moderate to Low | Increased rate of side reactions, such as self-condensation of chloroacetone or polymerization, leading to a decrease in the yield of the desired product and a more complex product mixture requiring more rigorous purification. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyrrole synthesis (Step 1) resulted in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can stem from several factors:
-
Inefficient Enamine Formation: Ensure the reaction between ethyl acetoacetate and ammonia is allowed sufficient time at a low temperature to form the enamine intermediate before adding the chloroacetone.
-
Slow Addition of Chloroacetone: Adding the chloroacetone too quickly can lead to its self-condensation or other side reactions. A slow, dropwise addition is crucial.[1]
-
Suboptimal Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. A moderate reflux temperature is often optimal.[1]
-
Purity of Reagents: Use freshly distilled or purified reagents, as impurities can interfere with the reaction.
-
Moisture: The reaction should be carried out under anhydrous conditions until the workup, as water can inhibit the reaction.
Q2: I am observing the formation of a significant amount of a furan byproduct in my reaction. How can I minimize this?
A2: Furan formation is a common side reaction in pyrrole syntheses, particularly under acidic conditions. In the Hantzsch synthesis, this can occur through the self-condensation of the β-dicarbonyl compound. To minimize furan formation:
-
Control Acidity: The Hantzsch synthesis is typically carried out under neutral or slightly basic conditions due to the use of ammonia. Avoid any acidic contamination.
-
Optimize Reaction Conditions: Ensure the enamine is pre-formed before the addition of the α-haloketone to favor the desired reaction pathway.
Q3: The hydrolysis of the ester (Step 2) is incomplete, even after prolonged reflux. What should I do?
A3: Incomplete hydrolysis can be due to:
-
Insufficient Base: Ensure that a sufficient excess of NaOH or KOH is used to drive the reaction to completion.
-
Solvent System: The solubility of the ester might be an issue. Adjusting the ratio of alcohol to water can improve the solubility of the starting material and facilitate the reaction.
-
Reaction Time and Temperature: While refluxing for 2-4 hours is a general guideline, some esters may require longer reaction times or higher temperatures. Monitor the reaction by TLC until the starting material is no longer visible.
Q4: During the final precipitation of the carboxylic acid, I am getting an oily product instead of a solid. How can I induce crystallization?
A4: If the product oils out upon acidification, it may be due to impurities or supersaturation. Try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.
-
Seeding: If you have a small amount of the solid product from a previous batch, add a seed crystal to the solution.
-
Solvent Change: After acidification, you can try to extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and then slowly evaporate the solvent. The concentrated solution may then be cooled to induce crystallization.
-
Trituration: If an oil is obtained after removing the extraction solvent, adding a non-polar solvent like hexane and stirring vigorously (trituration) can sometimes induce solidification.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues during the synthesis.
References
Technical Support Center: Purification of 2-Methyl-1H-pyrrole-3-carboxylic Acid
This technical support center is intended for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Methyl-1H-pyrrole-3-carboxylic acid, addressing common issues encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific problems you might face during the purification of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
General Purity Issues
Q1: My final product is colored (yellow, brown, or black), even after initial purification. What is the cause and how can I remove the color?
A1: Color in the final product is a common issue and can arise from several factors:
-
Oxidation: Pyrrole compounds, especially when electron-rich, are susceptible to oxidation when exposed to air and light, leading to the formation of colored, often polymeric, impurities.
-
Residual Catalysts: If a metal catalyst was used in the synthesis, trace amounts might remain, causing coloration.
-
Highly Conjugated Byproducts: The synthesis can sometimes lead to the formation of small amounts of highly conjugated, colored byproducts.
Solutions:
-
Minimize Exposure to Air and Light: Work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in amber vials at low temperatures.
-
Charcoal Treatment: Before the final purification step (e.g., recrystallization), dissolve the crude product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Note that this may slightly reduce the overall yield.
-
Re-purification: A second purification step, such as a careful recrystallization or another round of column chromatography, may be necessary.
Column Chromatography Issues
Q2: My compound is streaking or tailing on the silica gel column, resulting in poor separation. What can I do to improve this?
A2: Streaking or tailing is a common problem when purifying polar, acidic compounds like carboxylic acids on silica gel. This is often due to strong interactions between the carboxylic acid group and the acidic silanol groups on the silica surface.
Solutions:
-
Solvent System Modification:
-
Increase Polarity Gradually: Employ a solvent gradient where the polarity is increased slowly over the course of the separation.
-
Add an Acidic Modifier: To reduce the interaction of the carboxylic acid with the silica gel, add a small amount of a volatile acid to your eluent. A common choice is 0.1-1% acetic acid or formic acid.
-
-
Use a Different Stationary Phase:
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be a very effective alternative. A suitable mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.05%) to ensure the carboxylic acid is protonated.[1]
-
-
Esterification: If direct chromatography of the acid is problematic, consider temporarily converting it to a less polar ester (e.g., methyl or ethyl ester). The ester can be purified by standard silica gel chromatography, and then hydrolyzed back to the carboxylic acid.
Recrystallization Issues
Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I induce crystallization?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly, or if the melting point of the impurities is significantly lower than that of the pure compound.
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Use a More Dilute Solution: Add a little more hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool slowly.
-
Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Solvent System Adjustment: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For a compound like this compound, polar solvents or mixtures would be a good starting point. Consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.
Acid-Base Extraction Issues
Q4: I am getting a low recovery of my product after the acid-base extraction. What are the possible reasons?
A4: Low recovery in acid-base extraction can be due to several factors:
-
Incomplete Extraction: The carboxylic acid may not have been fully deprotonated and transferred to the aqueous layer.
-
Incomplete Precipitation: After acidification of the aqueous layer, the carboxylic acid may not have fully precipitated out of solution.
-
Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap the product.
Solutions:
-
Ensure Complete Deprotonation: Use a sufficiently strong base (sodium bicarbonate is generally suitable for carboxylic acids) and ensure thorough mixing of the two phases. Perform multiple extractions with smaller volumes of the basic solution for higher efficiency.
-
Ensure Complete Precipitation: Acidify the aqueous layer to a pH of 3-4 (check with pH paper) to ensure the carboxylic acid is fully protonated and less water-soluble. Cooling the solution in an ice bath can further decrease its solubility and promote precipitation. If the product does not precipitate, it may be necessary to extract it back into an organic solvent.
-
Breaking Emulsions: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture. In some cases, filtering the mixture through a pad of celite can also be effective.
Data Presentation
The choice of purification method can significantly impact the final purity of this compound. The following table summarizes the potential outcomes based on available data for similar compounds.
| Purification Method | Typical Purity Achieved | Notes |
| Recrystallization | Good to Excellent (>98%) | Purity is highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography (Silica Gel) | Good to Excellent (>98%) | Purity can be very high, but may require optimization of the eluent system (e.g., addition of an acidic modifier) to prevent tailing. |
| Acid-Base Extraction | Good (as a primary purification step) | Effective for removing neutral and basic impurities. Often used in conjunction with another method like recrystallization for higher purity. |
| Preparative HPLC | Excellent (>99%) | Can achieve very high purity, especially when combined with a preliminary purification step like column chromatography.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., ethanol, water, acetone, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Alternatively, a solvent pair can be used, where the compound is soluble in one solvent ("good" solvent) and insoluble in the other ("bad" solvent).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent) until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Protocol 2: Purification by Column Chromatography
This protocol is a starting point for the purification of this compound by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetic Acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pack the chromatography column.
-
Equilibrate the column with the starting eluent mixture.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a solvent system of DCM containing a small percentage of MeOH and 0.1-1% acetic acid. A starting point could be 99:1:0.1 DCM:MeOH:Acetic Acid.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is effective for separating this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dilute hydrochloric acid (HCl) (e.g., 1M)
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolution:
-
Dissolve the crude product in an organic solvent in a separatory funnel.
-
-
Extraction:
-
Add saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer (usually the bottom layer).
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.
-
-
Precipitation:
-
Combine the aqueous extracts in a beaker and cool the solution in an ice bath.
-
Slowly add dilute HCl while stirring until the solution is acidic (pH 3-4, check with pH paper). The this compound will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified product.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and purification processes.
Caption: Troubleshooting workflow for purifying this compound.
Caption: Experimental workflow for purification by acid-base extraction.
Caption: Experimental workflow for purification by recrystallization.
References
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and its esters?
A1: The most prevalent methods for synthesizing the pyrrole core of this compound are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[1][2] These methods are widely used for the preparation of substituted pyrroles.[1][2]
Q2: What is the primary byproduct of concern in the Paal-Knorr synthesis of pyrroles?
A2: In the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, the major byproduct is often the corresponding furan.[3] This occurs through the acid-catalyzed cyclization of the dicarbonyl compound itself, particularly under strongly acidic conditions (pH < 3).[3]
Q3: What byproducts should I be aware of during a Hantzsch pyrrole synthesis?
A3: The Hantzsch synthesis, which utilizes a β-ketoester, an α-haloketone, and ammonia or a primary amine, can generate hydrogen bromide (HBr) as a stoichiometric byproduct.[4][5] This acidic byproduct can influence the reaction conditions and potentially lead to side reactions if not adequately controlled or neutralized.
Q4: My reaction mixture is turning dark and forming a tar-like substance. What is the likely cause?
A4: The formation of dark, tarry materials often indicates polymerization of the starting materials or the pyrrole product. This is typically promoted by excessively high temperatures or highly acidic conditions. Pyrroles, being electron-rich aromatic compounds, can be susceptible to polymerization under such harsh conditions.
Q5: What are the recommended methods for purifying crude this compound?
A5: Common purification techniques for pyrrole derivatives include recrystallization, column chromatography, and distillation (for esters or other volatile derivatives).[6] The choice of method depends on the physical properties of the target compound and the nature of the impurities. For acidic products like this compound, acid-base extraction can be a useful initial purification step.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Pyrrole Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature cautiously. |
| Suboptimal Reaction Conditions | - Optimize the solvent, temperature, and catalyst concentration. For Paal-Knorr, a weak acid like acetic acid is often preferred over strong mineral acids to minimize furan formation.[3]- In Hantzsch synthesis, ensure the base used is sufficient to neutralize the HBr byproduct.[5] |
| Starting Material Quality | - Use freshly distilled or purified starting materials. Impurities can lead to side reactions and lower the yield. |
| Product Degradation | - Avoid prolonged exposure to high temperatures or strong acids, which can cause the pyrrole ring to decompose or polymerize. |
Issue 2: Significant Formation of Furan Byproduct (Paal-Knorr Synthesis)
| Possible Cause | Troubleshooting Step |
| Excessively Acidic Conditions | - Maintain the reaction pH above 3.[3]- Use a milder acid catalyst, such as acetic acid, or perform the reaction under neutral conditions.[3]- Consider using a Lewis acid catalyst which can be more selective. |
| Slow Reaction with the Amine | - Use a molar excess of the amine component to favor the pyrrole formation pathway. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Formation of Emulsions during Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite. |
| Co-elution of Impurities during Chromatography | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Oiling Out during Recrystallization | - Ensure the correct solvent or solvent mixture is used for recrystallization.- Try cooling the solution more slowly to promote crystal growth. |
Quantitative Data
The following table summarizes representative yields for the synthesis of pyrrole derivatives using different methods. Note that specific yields for this compound may vary depending on the exact reaction conditions and substrates used.
| Synthesis Method | Target Compound/Derivative | Catalyst/Conditions | Yield (%) | Reference |
| Paal-Knorr | General Pyrroles | Various | >60 | [7] |
| Hantzsch | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Continuous Flow | 65 | [4] |
| Hantzsch | 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | Batch | 40 | [4] |
Experimental Protocols
General Protocol for Paal-Knorr Synthesis of a 2-Methyl-1H-pyrrole-3-carboxylate Ester
This protocol is a general guideline and may require optimization for the specific synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (e.g., a 2-acetyl-3-oxobutanoate derivative) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Amine: Add the amine source (e.g., ammonia or a primary amine) to the solution. An excess of the amine is often used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
General Protocol for Hantzsch Synthesis of a 2-Methyl-1H-pyrrole-3-carboxylate Ester
This is a generalized procedure and should be adapted and optimized for the specific substrates.
-
Reaction Setup: Combine the β-ketoester (e.g., ethyl acetoacetate), the α-haloketone (e.g., chloroacetone), and the amine source (e.g., ammonia in ethanol) in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts.
-
Purification: The organic layer is dried, filtered, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to yield the pure pyrrole ester.
Visualizations
Below are diagrams illustrating the logical workflow and reaction pathways described.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting logic for low yields in Hantzsch pyrrole synthesis.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. syrris.com [syrris.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
dealing with poor solubility of 2-Methyl-1h-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Methyl-1H-pyrrole-3-carboxylic acid (CAS: 37102-48-0, Molecular Weight: 125.13 g/mol )[1].
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: this compound is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH of the solution. In acidic or neutral aqueous buffers, the carboxylic acid group will be protonated, making the molecule less polar and thus less soluble in water. To increase its aqueous solubility, the pH of the solution needs to be raised to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
Q3: Are there any recommended starting points for preparing a stock solution?
A3: For preparing a high-concentration stock solution, it is recommended to start with a polar aprotic solvent like DMSO or DMF. Based on data for similar compounds, you can likely achieve a concentration of at least 25 mg/mL in DMSO[2]. For biological experiments where high concentrations of organic solvents are not desirable, preparing a stock solution in a basic aqueous buffer (e.g., pH > 8) is a viable alternative.
Q4: Can I heat the solution to improve solubility?
A4: Gentle heating can be used to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to perform initial thermal stability tests if you plan to heat the compound for extended periods. For many carboxylic acids, gentle warming to 40-50°C is generally safe for short durations.
Troubleshooting Guides
Issue 1: Compound crashes out of solution when diluting a DMSO stock into an aqueous buffer.
This is a common issue when a compound is highly soluble in a non-polar solvent but poorly soluble in an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate.
Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor solubility.
Solutions:
| Method | Description | Advantages | Disadvantages |
| pH Adjustment | Increase the pH of the aqueous buffer to > 8.0 before adding the DMSO stock. This will ionize the carboxylic acid, increasing its aqueous solubility. | Simple and effective for ionizable compounds. | May not be suitable for pH-sensitive assays. |
| Co-solvent System | Use a co-solvent system. Instead of diluting directly into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol or PEG 300). | Can significantly increase solubility. | The organic co-solvent may affect the experimental system. |
| Slower Addition | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation. | Easy to implement. | May not be sufficient for very poorly soluble compounds. |
Issue 2: Inconsistent results in biological assays.
This may be due to the compound not being fully dissolved or precipitating over the course of the experiment.
Solutions:
| Action | Description | Recommendation |
| Visual Inspection | Always visually inspect your final solution for any signs of precipitation before use. Use a light source to check for turbidity or suspended particles. | If precipitation is observed, the solution should be remade using one of the solubility enhancement techniques. |
| Solubility Check | Perform a preliminary solubility test at the final concentration and in the final medium of your experiment. | Incubate the solution under the same conditions as your assay (e.g., temperature, time) and check for precipitation. |
| Use of Surfactants | For in vitro assays, a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 can help maintain solubility. | Test for any effects of the surfactant on your assay in a control experiment. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. A good starting point is to add enough solid so that undissolved particles are clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully remove a sample of the supernatant without disturbing the solid. It is recommended to centrifuge the sample and then filter it through a 0.22 µm filter to ensure all solid particles are removed.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Improving Solubility by pH Adjustment
This protocol describes how to prepare a solution of this compound in an aqueous buffer by increasing the pH.
Methodology:
-
Prepare the desired aqueous buffer (e.g., 10 mM phosphate buffer).
-
While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the buffer to raise the pH to a value at least 2 units above the pKa of the carboxylic acid. For most carboxylic acids, a pH of 8.0 is a good starting point.
-
Weigh the desired amount of this compound and add it to the basic buffer.
-
Stir the solution until the compound is fully dissolved. Gentle warming or sonication can be used to expedite dissolution.
-
If necessary, the pH of the final solution can be carefully adjusted downwards, but be aware that the compound may precipitate if the pH drops too close to its pKa.
Protocol 3: Improving Solubility using a Co-solvent System
This protocol outlines the preparation of a solution using a co-solvent.
Methodology:
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
In a separate container, have the desired volume of the aqueous buffer.
-
While vigorously stirring the aqueous buffer, add the organic stock solution dropwise.
-
The final concentration of the organic co-solvent should be kept as low as possible to avoid interfering with the experiment (typically <1% v/v).
-
Always include a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.
Protocol 4: Improving Solubility by Salt Formation
Formation of a salt can significantly improve the aqueous solubility and dissolution rate of a carboxylic acid.
Methodology for Salt Formation
Caption: A general workflow for the synthesis of a salt to improve solubility.
Methodology:
-
Dissolve this compound in a suitable organic solvent, such as ethanol or methanol.
-
In a separate container, prepare a solution of an equimolar amount of a suitable base (e.g., sodium hydroxide in ethanol, or an organic base like triethylamine).
-
Slowly add the basic solution to the solution of the carboxylic acid while stirring.
-
The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated, or an anti-solvent can be added to induce precipitation.
-
The resulting salt can be isolated by filtration, washed with a small amount of cold solvent, and dried.
-
The solubility of the newly formed salt in aqueous solutions should be determined using Protocol 1.
Quantitative Data Summary
The following table provides estimated solubility values for this compound based on data from a structurally similar compound, pyrrole-2-carboxylic acid[2]. These values should be experimentally verified for the target compound.
| Solvent | Estimated Solubility (mg/mL) | Molarity (M) | Notes |
| Water (pH ~7) | ~ 5.88 | ~ 0.047 | Solubility is pH-dependent. |
| DMSO | > 25 | > 0.20 | A good solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble | - | Often used as a co-solvent. |
| Methanol | Soluble | - | A polar protic solvent, likely to be a good solvent. |
| Dichloromethane (DCM) | Poorly Soluble | - | A related compound showed poor solubility in DCM[3][4]. |
| DCM/Methanol Mixture | Soluble | - | A 9:1 DCM:MeOH mixture was used for purification of a similar compound, suggesting good solubility in this mixture[4]. |
References
preventing decarboxylation of 2-Methyl-1h-pyrrole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1H-pyrrole-3-carboxylic acid. The information provided is intended to help prevent its unintended decarboxylation.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Storage
Symptoms:
-
Change in physical appearance of the solid (e.g., color change, clumping).
-
Presence of unexpected spots on Thin Layer Chromatography (TLC).
-
Appearance of a new peak corresponding to 2-methyl-1H-pyrrole in HPLC or GC-MS analysis.
Root Cause Analysis: Decarboxylation of this compound can be initiated by exposure to heat, acidic or basic conditions, and even prolonged storage under suboptimal conditions. The pyrrole ring system is susceptible to acid-catalyzed decarboxylation.
Immediate Actions:
-
Re-analyze the material: Confirm the presence of the degradation product (2-methyl-1H-pyrrole) using a validated analytical method (e.g., HPLC, NMR).
-
Isolate the material: If degradation is confirmed, quarantine the affected batch to prevent its use in further experiments.
Preventative Measures:
-
Storage Conditions: Store the compound in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Solvent Selection: When preparing solutions, use high-purity, neutral, and dry solvents. Avoid acidic or basic solvents for prolonged storage.
Issue 2: Decarboxylation During Experimental Workup or Reaction
Symptoms:
-
Low yield of the desired product.
-
Formation of 2-methyl-1H-pyrrole as a significant byproduct.
-
Effervescence (release of CO2 gas) observed upon heating or addition of acidic reagents.
Root Cause Analysis: Elevated temperatures and the presence of acids are known to significantly accelerate the decarboxylation of pyrrole carboxylic acids. The reaction mechanism for acid-catalyzed decarboxylation of the related pyrrole-2-carboxylic acid involves the addition of water to the carboxyl group, which is facilitated by protonation of the pyrrole ring.[1][2]
Immediate Actions:
-
Modify Reaction Conditions: If possible, lower the reaction temperature.
-
Neutralize Promptly: During workup, neutralize any acidic solutions as quickly as possible, preferably at low temperatures.
Preventative Measures:
-
Temperature Control: Maintain the lowest possible temperature throughout the reaction and purification process.
-
pH Control: Avoid strongly acidic conditions (pH < 4). If acidic conditions are necessary, use the mildest possible acid and minimize exposure time. The rate of decarboxylation for the analogous pyrrole-2-carboxylic acid increases significantly as the pH drops below 3.[2]
-
Protecting Group Strategy: Convert the carboxylic acid to a more stable ester or amide derivative prior to performing reactions that require harsh conditions.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decarboxylate?
Q2: How does pH affect the stability of this compound?
A2: The stability of pyrrole carboxylic acids is highly pH-dependent. Studies on the analogous pyrrole-2-carboxylic acid have shown that the rate of decarboxylation is significantly accelerated in acidic conditions.[2] The reaction rate increases as the pH decreases, particularly below pH 3. In neutral to slightly alkaline conditions, the compound is generally more stable.
Q3: What is the most effective way to prevent decarboxylation during synthesis and handling?
A3: The most robust method to prevent decarboxylation is to convert the carboxylic acid to a more stable derivative, such as a methyl ester or an amide. These functional groups are significantly less prone to cleavage under the conditions that typically cause decarboxylation of the parent acid.
Q4: Are there recommended analytical methods to monitor for decarboxylation?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying the formation of its decarboxylated product, 2-methyl-1H-pyrrole.[3][4][5][6]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides data for the closely related pyrrole-2-carboxylic acid to illustrate the effect of pH on decarboxylation rate.
Table 1: Effect of pH on the First-Order Rate Constant (k) of Decarboxylation for Pyrrole-2-carboxylic Acid at 50°C
| pH | Rate Constant (k) (s⁻¹) |
| 3.0 | Negligible |
| 1.0 | Slight Increase |
| < 1.0 | Rapid Increase |
Data adapted from studies on pyrrole-2-carboxylic acid, which show a significant increase in decarboxylation rate in strongly acidic solutions.[2][7]
Experimental Protocols
Protocol 1: Conversion to Methyl Ester for Enhanced Stability (Fischer Esterification)
This protocol describes the conversion of this compound to its methyl ester, which is more stable and less prone to decarboxylation.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous methanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 2: Conversion to Amide for Enhanced Stability
This protocol outlines the synthesis of an amide derivative from this compound, providing a stable alternative that is resistant to decarboxylation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., TBTU, TiCl₄)
-
Desired amine (e.g., dimethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure using SOCl₂:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Cool the suspension in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR or quenching a small aliquot with methanol and analyzing by TLC/LC-MS).
-
In a separate flask, dissolve the amine (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated ammonium chloride solution and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide.
Visualizations
Caption: Proposed mechanism for acid-catalyzed decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques and experimental data used to confirm the structure of 2-Methyl-1H-pyrrole-3-carboxylic acid and its derivatives. The presented data, protocols, and workflows are intended to assist researchers in the synthesis, identification, and characterization of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry.
Introduction
This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The precise structural confirmation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide outlines the key analytical methods employed for this purpose and presents a comparative analysis of the spectral data for the parent compound and several of its derivatives.
Data Presentation: A Comparative Analysis
The structural features of this compound and its derivatives can be unequivocally determined through a combination of spectroscopic techniques. The following tables summarize the key spectral data for the parent compound and two representative derivatives: a methyl ester and a phenylamide derivative.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-5 | N-H | O-CH₃/Ar-H | CH₃ |
| This compound | ~6.8 | ~6.2 | ~11.5 | - | ~2.4 |
| This compound methyl ester | 6.75 (d) | 6.15 (d) | 11.4 (br s) | 3.65 (s) | 2.40 (s) |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide[2] | - | 4.09 (dq) | 9.67 (br s) | 7.00-7.58 (m) | 2.55 (dt) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | C=O | C-2 | C-3 | C-4 | C-5 | CH₃ | O-CH₃/Ar-C |
| This compound | ~168 | ~128 | ~115 | ~116 | ~108 | ~12 | - |
| This compound methyl ester | 165.5 | 127.8 | 114.5 | 116.2 | 108.1 | 12.3 | 50.9 |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide[2] | 196.6, 162.4 | 181.2 | 103.7 | 55.0 | - | 17.1 | 119.3-139.7 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-H Stretch |
| This compound | ~3300 | ~1660 | ~2900-3100 |
| This compound methyl ester | 3280 | 1675 | 2950, 3100 |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide[2] | 3185 | 1674, 1593 | 2924, 2952, 3082 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of derivatives of this compound often involves standard esterification or amidation reactions. A general procedure for amide synthesis is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) are added. The mixture is stirred at room temperature for 15-30 minutes.
-
Amine Addition: The desired amine is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution, a basic solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is infused into the ESI source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mandatory Visualization
Experimental Workflow for Synthesis and Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.
Caption: A generalized workflow for the synthesis and structural analysis.
VEGFR-2 Signaling Pathway
Some derivatives of this compound have shown potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. The following diagram depicts a simplified VEGFR-2 signaling cascade.
Caption: Simplified VEGFR-2 signaling cascade.
References
A Comparative Analysis of the Biological Activities of 2-Methyl-1H-pyrrole-3-carboxylic acid and Pyrrole-2-carboxylic acid
In the landscape of drug discovery and development, pyrrole carboxylic acids represent a class of heterocyclic compounds with significant therapeutic potential. This guide provides a detailed comparison of the biological activities of two such compounds: 2-Methyl-1H-pyrrole-3-carboxylic acid and pyrrole-2-carboxylic acid. The comparison is based on available experimental data to assist researchers and scientists in their exploration of novel therapeutic agents.
Overview of Biological Activities
While both molecules share a common pyrrole core, the position of the carboxylic acid group and the presence of a methyl substituent significantly influence their biological profiles. Pyrrole-2-carboxylic acid (P2C) has been more extensively studied and is known for its antifungal and quorum sensing inhibitory activities. In contrast, data on the biological effects of this compound is limited, with current research primarily focused on its synthetic derivatives which have shown promise as antimicrobial and anticancer agents.
Pyrrole-2-carboxylic Acid (P2C): A Profile
Pyrrole-2-carboxylic acid is a naturally occurring compound found in various microorganisms. Its biological activities are multifaceted, with notable effects in microbial communication and pathogenesis.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without inducing resistance. Pyrrole-2-carboxylic acid has been identified as an effective inhibitor of QS in the opportunistic human pathogen Pseudomonas aeruginosa.
Experimental data demonstrates that P2C significantly reduces the production of several QS-controlled virulence factors in P. aeruginosa PAO1.
Table 1: Quorum Sensing Inhibitory Activity of Pyrrole-2-carboxylic Acid against Pseudomonas aeruginosa PAO1
| Virulence Factor | Concentration of P2C | Percentage Reduction | Reference |
| Pyocyanin | 1 mg/mL | 44% | [1] |
| Protease | 1 mg/mL | 74% | [1] |
| Elastase | 1 mg/mL | 96% | [1] |
The inhibitory effect of P2C on QS is further substantiated by its ability to downregulate the expression of key QS regulatory genes, including lasI, lasR, rhlI, and rhlR[1].
Antifungal Activity
P2C has also demonstrated antifungal properties, particularly against phytopathogenic fungi such as Fusarium graminearum and Fusarium verticillioides[2]. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from the provided search results are not available, its activity has been confirmed through in vitro assays.
This compound: An Emerging Candidate
Direct experimental data on the biological activity of this compound is scarce. However, research into its derivatives has provided insights into its potential therapeutic applications.
-
Antimicrobial and Anticancer Potential of Derivatives: A study on pyrazoline-conjugated derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid revealed antimicrobial activity with growth inhibition in the range of 50.87-56.60% at a concentration of 32 µg/mL. Furthermore, twelve derivatives showed potential as anticancer agents against various cancer cell lines, with growth inhibition ranging from 50.21-108.37% at a 10 µM concentration[3].
-
Synthetic Precursor for Anticonvulsants: The compound has been utilized as a starting material in the synthesis of pyrrole-based anticonvulsant agents, suggesting a potential role in neurological drug discovery[4].
It is important to note that these activities are attributed to the derivatives and not the parent compound itself, highlighting the need for further investigation into the intrinsic biological properties of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for assessing the biological activities discussed.
Quorum Sensing Inhibition Assay
The inhibitory effect of pyrrole-2-carboxylic acid on the production of virulence factors in P. aeruginosa PAO1 can be determined as follows:
-
Bacterial Culture: P. aeruginosa PAO1 is grown overnight in Luria-Bertani (LB) broth.
-
Treatment: The overnight culture is diluted and supplemented with a specific concentration of the test compound (e.g., 1 mg/mL of P2C). A culture without the compound serves as a control.
-
Incubation: The cultures are incubated at 37°C with shaking for a specified period (e.g., 20 hours).
-
Virulence Factor Quantification: After incubation, the cultures are centrifuged, and the cell-free supernatant is collected.
-
Pyocyanin Assay: The concentration of the blue-green pigment pyocyanin is measured spectrophotometrically.
-
Protease and Elastase Assays: The activity of these enzymes is determined using specific substrates and measuring the resulting product formation, often through colorimetric or fluorometric methods[5][6].
-
Antifungal Activity Assay (Agar Well Diffusion Method)
A common method to screen for antifungal activity is the agar well diffusion assay:
-
Fungal Culture: The target fungus (e.g., Fusarium graminearum) is cultured on a suitable medium like Potato Dextrose Agar (PDA) until sufficient sporulation is observed.
-
Lawn Culture: A suspension of fungal spores is prepared and evenly spread onto the surface of fresh PDA plates to create a lawn.
-
Well Preparation: Sterile wells are created in the agar using a cork borer.
-
Compound Application: A solution of the test compound (e.g., P2C at various concentrations) is added to the wells. A solvent control is also included.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 28-30°C) for several days.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the well, where fungal growth is inhibited, is measured to determine the antifungal activity[2].
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can aid in their understanding.
Caption: Quorum sensing inhibition by Pyrrole-2-carboxylic acid in P. aeruginosa.
Caption: General workflow for antimicrobial drug discovery.
Conclusion
References
- 1. Frontiers | Quorum Sensing Inhibiting Activity of Streptomyces coelicoflavus Isolated from Soil [frontiersin.org]
- 2. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 37102-48-0 [smolecule.com]
- 5. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
A Comparative Guide to the Biological Activities of Pyrrole Carboxylic Acid Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Overview of Biological Activities
The position of the carboxylic acid group on the pyrrole ring, along with other substitutions, significantly influences the biological profile of these compounds. Both pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid derivatives have emerged as promising scaffolds for the development of new therapeutic agents.
-
Pyrrole-2-Carboxylic Acid Derivatives: This class of compounds is frequently associated with a broad spectrum of antimicrobial activities.[1] Natural products containing the pyrrole-2-carboxylic acid moiety have demonstrated antibiotic properties.[2] Derivatives, particularly carboxamides, have been extensively investigated as potent antibacterial agents, including against drug-resistant strains of Mycobacterium tuberculosis.[3] Some of these derivatives are also reported to have antifungal and anticancer properties.[4][5]
-
Pyrrole-3-Carboxylic Acid Derivatives: Derivatives of this isomer are also prominent for their antibacterial effects.[6] Several studies have highlighted their potential in developing new antituberculosis agents and inhibitors of bacterial DNA gyrase.[6] Additionally, various derivatives have been synthesized and evaluated for their anticancer activities.
It is important to reiterate that the biological activities described are for derivatives of the parent isomers and not direct comparisons of the unsubstituted pyrrole carboxylic acids.
Quantitative Data on Biological Activities of Derivatives
The following tables summarize the reported biological activities of representative derivatives of pyrrole carboxylic acid isomers. These values are intended to provide a snapshot of the potential of these compound classes and should not be interpreted as a direct comparison between the parent isomers, as the specific substitutions on the pyrrole ring play a crucial role in their activity.
Table 1: Antibacterial Activity of Pyrrole Carboxylic Acid Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Pyrrole-2-Carboxamide | 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Staphylococcus aureus | 3.12 - 12.5 | [6] |
| Pyrrole-2-Carboxamide | 1-(4-chlorobenzyl)-N-(1-(2-methoxyphenyl)propane-2-yl)-N-methyl-1H-pyrrole-2-carboxamide | Escherichia coli | 3.12 - 12.5 | [6] |
| Pyrrole-2-Carboxamide | Compound 32 (a complex derivative) | Mycobacterium tuberculosis | < 0.016 | [3] |
| Pyrrole-3-Carboxaldehyde | 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Pseudomonas putida | 16 | [6] |
| Pyrrolopyrimidine | meta-hydroxy derivative 19 | Staphylococcus aureus | 16 | [7] |
Table 2: Anticancer Activity of Pyrrole Carboxylic Acid Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolizine-based Carboxylic Acid | Compound 19a | CDK-2 (enzyme) | 0.02553 | [8] |
| Pyrrole-Indole Hybrid | Compound 3h | T47D (Breast Cancer) | 2.4 | [9] |
| Pyrrolo[3,4-c]pyrrole Hydroxamic Acid | Compound 9c | Breast Cancer Cell Lines | - | |
| Pyrrole-Alkaloid Derivative | Isolated from Lepidium meyenii | SMMC-7721 (Liver Cancer) | 16.78 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activities of pyrrole carboxylic acid derivatives.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (pyrrole carboxylic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into a tube containing sterile broth. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Further dilute the suspension 1:200 in CAMHB.
-
Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compound, positive control, and negative control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioisosteres of 2-Methyl-1H-pyrrole-3-carboxylic Acid in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic replacement of core scaffolds in lead compounds is a cornerstone of modern medicinal chemistry. The 2-methyl-1H-pyrrole-3-carboxylic acid moiety is a well-established pharmacophore found in numerous biologically active molecules. However, the exploration of bioisosteric alternatives is often necessary to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of key alternatives to the this compound scaffold, supported by experimental data and detailed methodologies.
Introduction to Bioisosteric Replacements
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of the this compound core, bioisosteric replacement aims to mimic the spatial arrangement and electronic properties of the parent scaffold while offering advantages in terms of synthetic accessibility, metabolic stability, and intellectual property. This guide focuses on several prominent heterocyclic systems that have emerged as effective alternatives: pyrrolopyrimidines, thienopyridines, furopyridines, and pyrazolopyrimidines.
Comparative Analysis of Core Scaffolds
The following sections detail the performance of each alternative scaffold, with a focus on their application as kinase inhibitors, a domain where the parent pyrrole structure has shown significant utility.
Pyrrolopyrimidines: The Adenine Mimics
The pyrrolo[2,3-d]pyrimidine scaffold, being a deaza-isostere of adenine, is a privileged structure for targeting ATP-binding sites in kinases.[1] This structural mimicry provides a strong foundation for potent inhibition.
Table 1: Comparison of Pyrrolopyrimidine and Pyrazolopyrimidine Kinase Inhibitors
| Scaffold | Compound ID | Target Kinase | IC50 (nM) | Cell Proliferation (IC50, µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 5k | EGFR | 40 | HepG2: 35 µM | [2] |
| Her2 | 118 | ||||
| VEGFR-2 | 89 | ||||
| CDK2 | 204 | ||||
| Pyrazolo[3,4-d]pyrimidine | II-1 | VEGFR-2 | - | HepG2: 5.90 µM | [3] |
Data presented for illustrative purposes, sourced from different studies.
Thienopyridines: The Sulfur Analogs
The replacement of the pyrrole nitrogen with a sulfur atom to form a thieno[2,3-b]pyridine core has been a successful strategy in the development of kinase inhibitors, particularly for the Pim-1 kinase.[4][5]
Table 2: Biological Activity of Thieno[2,3-b]pyridine and Pyridothienopyrimidinone Pim-1 Inhibitors
| Scaffold | Compound ID | Pim-1 Inhibition (IC50, µM) | Cytotoxicity (GI50, µM against NCI-60 panel) | Reference |
| Thieno[2,3-b]pyridine | 5b | 12.71 | - | [4][5] |
| Thieno[2,3-b]pyridine | 8d | 0.019 | - | [6] |
| Pyridothienopyrimidinone | 7a | 1.18 | MCF-7: <0.01, HCT116: <0.01, PC3: <0.01 | [1] |
| Pyridothienopyrimidinone | 7d | 1.97 | MCF-7: <0.01, HCT116: <0.01, PC3: <0.01 | [1] |
Furopyridines: The Oxygen Congeners
Furo[2,3-b]pyridines, where an oxygen atom replaces the pyrrole nitrogen, have been explored as scaffolds for cannabinoid-1 receptor (CB1R) inverse agonists.[7]
Table 3: In Vitro Activity of a Furo[2,3-b]pyridine-based CB1R Inverse Agonist
| Compound ID | hCB1 Ki (nM) | hCB2 Ki (nM) | Functional Antagonism (IC50, nM) | Reference |
| Example Compound | 1.1 | >10000 | 2.9 | [7] |
Pyrazolopyrimidines: A Versatile Core
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated broad utility as a core for inhibitors of various kinases, including Tropomyosin receptor kinases (Trk) and Cyclin-dependent kinases (CDK).[8][9][10]
Table 4: Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound ID | TRKA (KM12 cell) IC50 (nM) | Reference |
| 23 | 0.1 | [9] |
| 24 | 0.2 | [9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used for evaluation, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][10][11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[10]
-
MTT Addition: Remove the media and add 28 µL of a 2 mg/mL MTT solution to each well, then incubate for 1.5-4 hours at 37°C.[10][11]
-
Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 590 nm.[10]
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Detection: Measure the fluorescence or luminescence of the product, which is proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[12][13][14]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content. The data is then used to generate a histogram representing the cell cycle distribution (G0/G1, S, and G2/M phases).[15]
Pharmacokinetic Study in Mice
This protocol provides a general outline for assessing the pharmacokinetic properties of a test compound in a murine model.
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.[16][17]
-
Compound Administration: Administer the test compound to the mice via the desired route (e.g., oral gavage, intravenous injection).[16][17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via methods such as tail vein or submandibular vein puncture.[17][18]
-
Plasma Preparation: Process the blood samples to separate the plasma.[16]
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The this compound scaffold remains a valuable starting point in drug discovery. However, the exploration of bioisosteric alternatives such as pyrrolopyrimidines, thienopyridines, furopyridines, and pyrazolopyrimidines offers a powerful strategy to overcome potential liabilities and enhance therapeutic potential. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics. The choice of a particular scaffold will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic feasibility.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. nanocellect.com [nanocellect.com]
- 16. unmc.edu [unmc.edu]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Verifying the Regiochemistry of 2-Methyl-1H-pyrrole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the regiochemistry of substituted pyrroles is a critical step in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of modern analytical techniques used to verify the substitution pattern of 2-Methyl-1H-pyrrole-3-carboxylic acid derivatives, focusing on the differentiation between 2,3- and 2,4-disubstituted regioisomers. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction, offering a clear framework for structural elucidation.
Spectroscopic and Crystallographic Techniques: A Comparative Overview
The two primary methods for determining the regiochemistry of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction. Each technique offers distinct advantages and provides complementary information.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. Chemical shifts, coupling constants, and through-space correlations provide detailed structural information. | Connectivity of atoms, relative positions of substituents, and stereochemistry. | Non-destructive, provides information on the molecule in solution, and can be used for a wide range of compounds. | Can be complex to interpret for highly substituted or conformationally flexible molecules. Does not provide absolute structure. |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the ordered atoms in a single crystal. | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | Provides an unambiguous determination of the molecular structure.[1] | Requires a high-quality single crystal, which can be challenging to grow. The solid-state structure may not always represent the solution-state conformation. |
Data Presentation: Spectroscopic Signatures of Regioisomers
The following tables summarize the expected and reported quantitative data for derivatives of this compound and related structures. This data highlights the key differences that allow for the differentiation of regioisomers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | 2,3-Disubstituted Derivative ¹ | 2,4-Disubstituted Derivative ² (Proxy) | Key Differentiator |
| Pyrrole H-4 | ~6.46 (d) | - | Presence of a signal for H-4. |
| Pyrrole H-5 | ~6.61 (d) | - | Presence of a signal for H-5. |
| Pyrrole H-3 | - | - | Absence of a signal for H-3 in both. |
| Pyrrole H-5 | - | ~7.31 (d) | Presence of a signal for H-5 in the 2,4-isomer. |
| Methyl (at C-2) | ~2.41 (s) | ~2.41 (s) | Similar chemical shift. |
| N-Methyl | ~3.60 (s) | - | Presence of N-methyl signal if applicable. |
¹ Data for 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.[2] ² Proxy data from 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[3]
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | 2,3-Disubstituted Derivative ¹ | 2,4-Disubstituted Derivative ² (Proxy) | Key Differentiator |
| C-2 | ~137.01 | ~137.01 | Position of the methyl-bearing carbon. |
| C-3 | ~119.78 | - | Presence of a substituted C-3 signal. |
| C-4 | ~113.18 | ~119.78 | Chemical shift of C-4 is significantly different. |
| C-5 | ~121.03 | ~114.13 | Chemical shift of C-5 is different. |
| Carboxyl C=O | ~167.92 | - | Position of the carboxyl group. |
| Methyl (at C-2) | ~11.37 | ~11.37 | Similar chemical shift. |
¹ Data for 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid.[2] ² Proxy data from 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[3]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data. Below are protocols for the key experiments.
Protocol 1: 2D NMR Spectroscopy (NOESY, HSQC, HMBC)
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The choice of solvent is important as it can affect the chemical shifts, particularly of the N-H proton.[4]
2. Instrument Setup (Example for Bruker Spectrometers):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks in the ¹H spectrum.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse calibration.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:
-
Use a standard NOESY pulse program (e.g., noesygpphpp).[2]
-
Set the spectral width in both dimensions to cover all proton signals.
-
The mixing time (d8) is a crucial parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
The spectral width in F2 (¹H) should cover all proton signals, and in F1 (¹³C) should cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[6]
5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Use a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths similar to the HSQC experiment.
-
The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8-10 Hz).[7]
-
This experiment shows correlations between protons and carbons that are two or three bonds away, which is key for establishing connectivity across quaternary carbons.[6]
Protocol 2: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
High-quality single crystals are essential.[8] A common method is slow evaporation of a saturated solution of the purified compound.
-
Screen various solvents or solvent mixtures to find conditions that yield well-formed, transparent crystals without cracks or defects.[8]
-
Ideal crystal dimensions for most diffractometers are between 0.1 and 0.3 mm in each dimension.
2. Crystal Mounting:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil or a suitable adhesive.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[3]
4. Structure Solution and Refinement:
-
The collected diffraction intensities are processed to generate a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, precise molecular structure.
Mandatory Visualizations
Diagram 1: Regiochemistry Verification Workflow
Caption: Workflow for verifying the regiochemistry of pyrrole derivatives.
Diagram 2: Logic of NOESY for Regioisomer Differentiation
Caption: Distinguishing regioisomers using Nuclear Overhauser Effect (NOE) correlations.
Diagram 3: HMBC Correlation Logic
Caption: Using HMBC to determine the connectivity and regiochemistry of pyrrole derivatives.
By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently verify the regiochemistry of this compound derivatives, ensuring the structural integrity of these important molecules for further development.
References
- 1. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 5441-73-6 | FAA44173 [biosynth.com]
- 8. ulethbridge.ca [ulethbridge.ca]
A Comparative Guide to the Cytotoxicity of Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted pyrrole-3-carboxylic acid derivatives against several cancer cell lines. The information is compiled from recent studies to aid in the research and development of novel anticancer agents.
Data Presentation: Cytotoxicity of Substituted Pyrrole Derivatives
The following table summarizes the in vitro cytotoxic activity of a selection of substituted pyrrole derivatives. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the compounds' potency.
| Compound ID | Structure | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| cpd 15 | 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | A549 (Lung) | MTT | 3.6 | |
| cpd 19 | 3-(4-methoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | MGC 80-3 (Gastric) | MTT | 1.0 | |
| HCT-116 (Colon) | MTT | 1.7 | |||
| CHO (Ovarian) | MTT | 1.0 | |||
| cpd 21 | 3-(3,4,5-trimethoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole | HepG2 (Liver) | MTT | 0.5 | |
| DU145 (Prostate) | MTT | 0.9 | |||
| CT-26 (Colon) | MTT | 0.9 | |||
| Compound 48 | 3-aroyl-1,4-diarylpyrrole derivative | T24 (Bladder) | Not Specified | Potent Inhibition | |
| ES-2 (Ovarian) | Not Specified | Potent Inhibition | |||
| Compound 69 | 3-aroyl-1,4-diarylpyrrole derivative | LAMA84-R (Leukemia) | Not Specified | Potent Inhibition | |
| KBM5-T315I (Leukemia) | Not Specified | Potent Inhibition | |||
| Isatin-pyrrole 6 | Isatin-pyrrole derivative with N-methyl and C-5 nitro group | HepG2 (Liver) | MTT | 0.47 |
Note: The antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has also been reported, with some compounds exhibiting a good to high selectivity index against various human cancer cell lines. The structure-activity relationship studies of these compounds revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring generally increased the anti-cancer activity.
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MGC 80-3, HCT-116, HepG2, DU145, CT-26, CHO)
-
Fetal bovine serum (FBS)
-
Dulbecco’s Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Substituted pyrrole-3-carboxylic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of approximately 5 × 10^3 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The substituted pyrrole-3-carboxylic acid derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with fresh culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at different concentrations. Control wells receive medium with DMSO at the same concentration as the test wells.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some substituted pyrrole derivatives and a general experimental workflow for evaluating their anticancer activity.
Caption: Experimental workflow for anticancer drug discovery using substituted pyrrole-3-carboxylic acids.
Caption: Inhibition of tubulin polymerization by substituted pyrrole derivatives, leading to apoptosis.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-1H-pyrrole-3-carboxylic Acid Analogs
This guide provides a comparative analysis of 2-Methyl-1H-pyrrole-3-carboxylic acid analogs and related derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Derivatives of pyrrole-3-carboxylic acid, in particular, have garnered significant interest due to their presence in successful drugs like Atorvastatin and Sunitinib.[3] Analogs of this compound are being explored for a variety of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][4] This guide summarizes key findings from various studies to elucidate the structure-activity relationships of this class of compounds.
Comparative Biological Activity of Pyrrole-3-Carboxylic Acid Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxylic acid moiety. The following table summarizes the observed activities for different substitution patterns.
| Scaffold/Analog | Substituents | Target/Activity | Key Findings | Reference |
| 1-Methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid amides | Varied ortho-substituted anilines | Complex II inhibitors (fungicidal) | Ortho-substitution on the aniline ring is crucial for high activity. | [5] |
| 2-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates | Acetic acid or propionic acid at N1; various substituted phenyls at C5 | COX-1/COX-2 inhibitors | Analogs with an acetic acid group at the N1 position showed higher activity against both COX-1 and COX-2. | [6] |
| N-pyrrolylcarboxylic acids | Not specified in detail in abstract | COX-2 inhibitors | Reported to be potent COX-2 inhibitors.[4] | [4] |
| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Phenylamide at the carboxylic acid position | Antimalarial and HIV-1 protease inhibitory potential | The 4-oxo-pyrrolinone scaffold is of interest for these activities. | [3] |
| General Pyrrole Derivatives | Various substitutions | Antibacterial, antiviral, anti-inflammatory, anticancer, antioxidant | The pyrrole framework is a versatile scaffold for a wide range of pharmacological properties. | [7][8] |
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key SAR findings for this compound analogs based on the available literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. syrris.com [syrris.com]
Comparative Guide to Analytical Standards for 2-Methyl-1H-pyrrole-3-carboxylic Acid
For researchers, scientists, and drug development professionals engaged in work involving 2-Methyl-1H-pyrrole-3-carboxylic acid, the selection of an appropriate analytical standard is a critical first step to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of commercially available standards for this compound and its common derivatives, details relevant analytical methodologies, and presents a typical analytical workflow.
Comparison of Commercially Available Analytical Standards
Obtaining a certified analytical standard for this compound with a comprehensive Certificate of Analysis can be challenging. Major suppliers often provide this compound with limited purity data, placing the responsibility of verification on the end-user. In contrast, ester derivatives of this acid are more frequently available with stated purity levels.
| Product Name | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Notes |
| This compound | Sigma-Aldrich | 37102-48-0 | C₆H₇NO₂ | 125.13 | AldrichCPR | Buyer assumes responsibility to confirm product identity and/or purity. |
| This compound ethyl ester | Chem-Impex | 936-12-9 | C₈H₁₁NO₂ | 153.18 | ≥ 97.5% (HPLC) | Intermediate in pharmaceutical and agrochemical synthesis. |
| Methyl 1H-pyrrole-3-carboxylate | Vibrant Pharma Inc. | 2703-17-5 | C₆H₇NO₂ | 125.13 | 97% | A related pyrrole derivative.[1] |
| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | SIELC Technologies | Not Specified | C₁₀H₁₅NO₂ | 181.23 | Analysis by RP-HPLC is described. | Method available for reverse-phase HPLC analysis.[2] |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | TradeIndia Supplier | 253870-02-9 | C₈H₉NO₃ | 167.16 | 99% | A derivative with specified purity.[3] |
Experimental Protocols for Analysis
The following protocols are representative methodologies for the analysis of this compound and its derivatives, based on techniques described in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and its derivatives. A reverse-phase method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2] For example, a mobile phase of acetonitrile, water, and phosphoric acid has been used for the analysis of a related compound.[2]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound, typically around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the standard in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the analytical standard.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For a derivative, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, characteristic signals include two doublets for the pyrrole ring protons at approximately 6.61 and 6.46 ppm and a singlet for the methyl group at around 3.60 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is used to identify all unique carbon environments. For a derivative of this compound, signals for the pyrrole ring carbons can be observed at approximately 109.42, 113.18, 122.35, and 132.75 ppm, with the methyl group signal appearing around 30.05 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this class of compounds.
-
Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the elemental composition.
Analytical Workflow
The following diagram illustrates a typical workflow for the verification and use of an analytical standard of this compound.
Caption: A typical workflow for the qualification and use of an analytical standard.
References
A Comparative Guide to the Synthesis of Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The synthesis of substituted pyrrole-3-carboxylic acids, in particular, is a critical task in the development of new therapeutic agents. This guide provides an objective comparison of three prominent synthetic routes: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Van Leusen Reaction. This analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Performance Comparison of Synthetic Routes
The selection of a synthetic strategy is often a balance between yield, reaction conditions, substrate scope, and operational simplicity. The following table summarizes the key quantitative data for each of the discussed methods.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, ZrOCl₂·8H₂O | Room Temperature - 150 | 5 min - 24 h | 55-97% |
| Hantzsch Pyrrole Synthesis (Batch) | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base, Lewis Acids (e.g., Bi(OTf)₃) | Room Temperature - Reflux | Variable | Often moderate, can be <50% |
| Hantzsch Pyrrole Synthesis (Continuous Flow) | tert-Butyl acetoacetates, Amines, α-Bromoketones | DIPEA in DMF | 200 | ~8 min | 63-65% |
| Van Leusen Reaction | α,β-Unsaturated esters/ketones, Tosylmethyl isocyanide (TosMIC) | Strong base (e.g., NaH) | -15 to Room Temperature | ~24 h | Moderate to good (e.g., 60%) |
Logical Workflow for Method Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, and required scale of the synthesis. The following diagram illustrates a decision-making workflow.
Caption: A flowchart to guide the selection of a synthetic route.
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a conventional heating method for the synthesis of a substituted pyrrole.[1]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[1]
Hantzsch Synthesis of Substituted Pyrrole-3-Carboxylic Acids (Continuous Flow)
This protocol outlines a one-step continuous flow synthesis of pyrrole-3-carboxylic acids.[2][3][4][5] The HBr generated as a byproduct is utilized to hydrolyze the tert-butyl ester in situ.[2][3][4][5]
System Setup:
-
A microreactor system (e.g., Syrris Africa) equipped with two pumps and a glass microreactor.
Reagents:
-
Solution A: A mixture of the tert-butyl acetoacetate (1.0 equiv), primary amine (1.1 equiv), and DIPEA (1.0 equiv) in DMF.
-
Solution B: A solution of the α-bromoacetophenone (1.0 equiv) in DMF.
Procedure:
-
Pump solutions A and B at equal flow rates into the microreactor.
-
The microreactor is heated to 200 °C.
-
The combined streams react for a residence time of approximately 8 minutes.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method (e.g., chromatography or recrystallization).
Example Yield: Using this method, 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid was produced in 65% yield. A batch synthesis of the same compound yielded only 40%.[3] This highlights the efficiency of the continuous flow approach.
Van Leusen Synthesis of 4-Aryl-3-(methoxycarbonyl)-pyrroles
This reaction provides a route to 3,4-disubstituted pyrroles which can be subsequently hydrolyzed to the target carboxylic acids.[6]
Materials:
-
Methyl 3-arylacrylate ester (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Sodium Hydride (NaH) (2.4 equiv)
-
Dry THF
Procedure:
-
To a stirred suspension of NaH in dry THF at 0 °C, add a solution of the methyl 3-arylacrylate ester and TosMIC in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 4-aryl-3-(methoxycarbonyl)-pyrrole.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with KOH in methanol/water).[6]
Comparison of Synthetic Routes
Paal-Knorr Synthesis
Advantages:
-
Operational Simplicity: This is often a one-step reaction with straightforward workup procedures.[7]
-
High Yields: Under optimized conditions, especially with microwave assistance or efficient catalysts, yields can be excellent.[1][8]
-
Readily Available Starting Materials: 1,4-dicarbonyl compounds and primary amines are often commercially available or readily synthesized.
Disadvantages:
-
Limited Scope for Unsymmetrical Pyrroles: The synthesis of unsymmetrically substituted pyrroles can be challenging due to the potential for isomeric product mixtures if the 1,4-dicarbonyl is not symmetrical.
-
Harsh Conditions: Traditional methods may require high temperatures and strong acids, which may not be suitable for sensitive substrates.
Hantzsch Pyrrole Synthesis
Advantages:
-
Versatility: This multi-component reaction allows for the synthesis of a wide variety of polysubstituted pyrroles by varying the three starting components.[9]
-
Modern Adaptations: The development of continuous flow and solid-phase synthesis methods has significantly improved the efficiency and scalability of this reaction.[2][3][4][5][10]
Disadvantages:
-
Moderate Yields in Batch Processes: Traditional batch Hantzsch syntheses often suffer from moderate to low yields.[2][5]
-
Complexity: As a multi-component reaction, optimization can be more complex than for the Paal-Knorr synthesis.
Van Leusen Reaction
Advantages:
-
Good for 3,4-Disubstituted Pyrroles: This method is particularly well-suited for the synthesis of pyrroles with substituents at the 3 and 4 positions.[6][11]
-
Mild Conditions: The reaction is typically carried out under basic conditions at or below room temperature.[6]
-
Operational Simplicity: The reaction is often straightforward to perform.[6]
Disadvantages:
-
Limited Substitution Patterns: The inherent mechanism of the reaction restricts the substitution pattern of the resulting pyrrole.
-
Use of TosMIC: Tosylmethyl isocyanide is a key reagent and may require careful handling.
Conclusion
The choice of synthetic route for a particular substituted pyrrole-3-carboxylic acid will depend on a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. The Paal-Knorr synthesis offers a direct and often high-yielding approach for simpler substitution patterns. The Hantzsch synthesis provides greater flexibility for producing polysubstituted pyrroles, with modern continuous flow methods offering significant advantages in terms of yield and efficiency for large-scale production. The Van Leusen reaction is a valuable tool for the specific synthesis of 3,4-disubstituted pyrrole-3-carboxylic acid precursors under mild conditions. By understanding the strengths and limitations of each method, researchers can make an informed decision to best achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. syrris.com [syrris.com]
- 4. Pyrrole-3-carboxylic acid derivatives | Syrris [syrris.jp]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methyl-1H-pyrrole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1H-pyrrole-3-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.
I. Understanding the Hazards
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is a combustible solid and poses several health risks upon exposure.
GHS Hazard Classification:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Familiarity with these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first step in ensuring safe handling and disposal.
II. Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure.
Required Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should be worn to protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.[2] |
| Hand Protection | Inspect gloves for integrity before use and wash hands thoroughly after handling.[2] |
III. Disposal Procedures: A Step-by-Step Protocol
The primary method for the safe disposal of this compound from a laboratory setting involves neutralization of its acidic properties before collection by an approved waste disposal service. As a carboxylic acid, it can be neutralized with a suitable base.
Experimental Protocol: Neutralization of this compound
-
Work Area Preparation: Conduct the entire procedure in a certified chemical fume hood to mitigate inhalation risks. Ensure an acid spill kit and appropriate fire extinguisher are readily accessible.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Alternatively, a dilute solution of a strong base like sodium hydroxide (NaOH) can be used with extreme caution due to the potential for a more vigorous exothermic reaction.
-
Dissolution: If the this compound is in solid form, it is recommended to first dissolve it in a minimal amount of a suitable solvent in which it is soluble, such as ethanol or DMSO, before proceeding with neutralization. This facilitates a more controlled reaction.
-
Neutralization: Slowly and with constant stirring, add the basic solution to the solution of this compound. Be mindful of any heat generation (exothermic reaction) or gas evolution (effervescence if using carbonate or bicarbonate bases). If the reaction becomes too vigorous, cool the container in an ice bath.
-
pH Monitoring: Periodically check the pH of the resulting solution using pH indicator strips. Continue adding the basic solution until the pH is neutral (approximately pH 7).
-
Waste Collection: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical name of the neutralized product (e.g., "Neutralized this compound solution") and the date.
-
Final Disposal: The container of neutralized waste must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3] Never dispose of this chemical, either in its original form or after neutralization, down the drain.[3]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and maintaining regulatory compliance.
References
Essential Safety and Logistical Information for Handling 2-Methyl-1H-pyrrole-3-carboxylic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-1H-pyrrole-3-carboxylic acid. The following procedural guidance is based on available safety data for the compound and its close structural analogs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[3][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile).[3][5] Protective clothing to prevent skin exposure.[6] A lab coat or PVC apron is recommended.[5] | European Standard EN 374.[3][5] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[7][8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[6] | OSHA 29 CFR 1910.134 or European Standard EN 149.[6] |
Operational and Handling Plan
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[5][8]
-
Wear the prescribed personal protective equipment at all times.[7]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Take measures to prevent the buildup of electrostatic charge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from heat, sparks, and open flames.[6]
-
The recommended storage temperature is 2 - 8 °C.[3]
-
This compound may be sensitive to air, light, and moisture; consider storing under an inert atmosphere.[3][6]
Emergency and Disposal Procedures
Spills and Leaks:
-
Evacuate personnel from the immediate area.[7]
-
Ensure adequate ventilation and remove all sources of ignition.[7]
-
Wear appropriate PPE, including respiratory protection.[7]
-
For solid spills, sweep up and shovel into a suitable, labeled container for disposal without creating dust.[2][4]
-
For liquid spills, contain and absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[8]
-
Prevent the substance from entering drains.[4]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Disposal:
-
Disposal of this chemical and its containers must be in accordance with all local, state, and federal regulations.
-
Dispose of contents/container to an approved waste disposal plant.[2][9]
-
Do not discharge into drains or the environment.[4]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4]
Workflow for Handling this compound
Caption: Operational workflow for the safe handling of this compound.
References
- 1. This compound AldrichCPR 37102-48-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. angenechemical.com [angenechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
